Methyl 2-chloro-2-(3-fluorophenyl)acetate
Description
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Properties
IUPAC Name |
methyl 2-chloro-2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGZIEJDQLKLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249616-03-2 | |
| Record name | methyl 2-chloro-2-(3-fluorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-chloro-2-(3-fluorophenyl)acetate (CAS: 1249616-03-2): Synthesis, Reactivity, and Applications in Thienopyridine-Based Drug Development
Executive Summary
Methyl 2-chloro-2-(3-fluorophenyl)acetate is a highly reactive α-chloro ester utilized extensively as an electrophilic building block in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Characterized by its unique substitution pattern, this compound serves as a critical intermediate in the development of novel thienopyridine derivatives, including next-generation antiplatelet agents and targeted oncology drugs such as RON (Recepteur d'Origine Nantais) kinase inhibitors[1]. This technical guide provides an in-depth analysis of its physicochemical properties, molecular logic, validated synthetic methodologies, and step-by-step experimental protocols.
Physicochemical Properties & Molecular Logic
To effectively utilize methyl 2-chloro-2-(3-fluorophenyl)acetate in synthetic routes, one must understand how its structural features dictate its reactivity.
| Property | Value / Description |
| IUPAC Name | Methyl 2-chloro-2-(3-fluorophenyl)acetate |
| CAS Number | 1249616-03-2 |
| Molecular Formula | C9H8ClFO2 |
| Molecular Weight | 202.61 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Electrophilicity | High (Activated benzylic α-chloro ester) |
Mechanistic Insight: The Meta-Fluoro Effect The reactivity of the benzylic carbon is governed by the electron-withdrawing nature of both the ester group and the halogen atom. In standard clopidogrel synthesis, a 2-chlorophenyl group is used, which introduces significant steric hindrance during the SN2 alkylation step. In contrast, the 3-fluoro (meta-fluoro) substitution in this analog exerts a strong inductive electron-withdrawing effect (-I) without the steric bulk of an ortho-substituent. Because fluorine's resonance donation (+R) primarily affects the ortho and para positions, the meta position is left purely electron-deficient. This enhances the electrophilicity of the benzylic carbon, accelerating nucleophilic attack by secondary amines while maintaining metabolic stability against CYP450-mediated oxidation[1].
Synthetic Methodologies
The synthesis of α-chloroarylacetates requires precise control to avoid over-chlorination or ester hydrolysis. The most reliable, self-validating protocol involves a two-step sequence: esterification of the corresponding phenylacetic acid followed by radical α-chlorination[2].
Causality in Reagent Selection: While direct chlorination with Cl2 gas is possible, it often leads to poor regioselectivity and over-chlorination at the benzylic position. Sulfuryl chloride (SO2Cl2) is the preferred reagent because it acts as a controlled, liquid source of chlorine radicals when initiated by AIBN (Azobisisobutyronitrile). The evolution of SO2 and HCl gases serves as a visual, self-validating indicator of reaction progress—when gas evolution ceases, the radical chain reaction is complete.
Synthetic route to Methyl 2-chloro-2-(3-fluorophenyl)acetate via esterification and chlorination.
Application in Medicinal Chemistry: Thienopyridine Alkylation
Thienopyridines are a privileged scaffold in pharmacology. Historically known for their antiplatelet aggregation activity via irreversible P2Y12 ADP receptor antagonism (e.g., clopidogrel, prasugrel)[3], recent research has repurposed this scaffold for oncology. Specifically, thienopyridine derivatives synthesized from α-chloro esters have demonstrated potent inhibitory activity against tumorigenic RON splice variants, showing excellent in vitro kinase inhibition and in vivo antineoplastic efficacy[1].
Methyl 2-chloro-2-(3-fluorophenyl)acetate acts as the crucial electrophile that links the 3-fluorophenylacetate pharmacophore to the nitrogen of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core via an SN2 mechanism.
SN2 alkylation of thienopyridine using Methyl 2-chloro-2-(3-fluorophenyl)acetate.
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 2-chloro-2-(3-fluorophenyl)acetate
Objective: Convert 3-fluorophenylacetic acid to the α-chloro methyl ester via a 2[2].
-
Esterification: Dissolve 3-fluorophenylacetic acid (10.0 g, 64.9 mmol) in anhydrous methanol (100 mL). Cool the reaction flask to 0 °C using an ice bath.
-
Activation: Dropwise, add thionyl chloride (SOCl2) (5.6 mL, 77.8 mmol) over 30 minutes. The reaction is self-validating; the cessation of vigorous bubbling indicates complete addition.
-
Reflux: Heat the mixture to reflux (65 °C) for 4 hours. Concentrate under reduced pressure to yield methyl 3-fluorophenylacetate as a pale oil.
-
Radical Chlorination: Dissolve the crude ester in anhydrous dichloromethane (50 mL). Add sulfuryl chloride (SO2Cl2) (6.3 mL, 77.8 mmol) and a catalytic amount of AIBN (0.1 g).
-
Initiation: Heat the mixture to 40–50 °C. The reaction will evolve gas (SO2 and HCl). Stir for 6 hours until gas evolution ceases.
-
Workup & Purification: Quench with saturated aqueous NaHCO3 (carefully, to avoid excessive foaming). Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate. Purify via vacuum distillation to obtain the title compound[2].
Protocol B: SN2 Alkylation of Thienopyridine
Objective: Synthesize a 3-fluoro clopidogrel analog/RON kinase inhibitor intermediate[1].
-
Preparation: In a dry, round-bottom flask, suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (5.0 g, 28.5 mmol) and anhydrous potassium carbonate (K2CO3) (9.8 g, 71.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL).
-
Electrophile Addition: Stir for 30 minutes at room temperature to liberate the free base. Dropwise, add methyl 2-chloro-2-(3-fluorophenyl)acetate (6.0 g, 29.6 mmol) dissolved in 10 mL of DMF.
-
Heating: Heat the reaction mixture to 80 °C for 12 hours. The high temperature provides the activation energy required to overcome the steric hindrance of the benzylic substitution.
-
Isolation: Cool to room temperature, dilute with water (200 mL), and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.
-
Validation: Dry over MgSO4, concentrate, and verify the product via 1H NMR. Successful alkylation is confirmed by the disappearance of the benzylic CH-Cl singlet at ~5.3 ppm and the appearance of the new benzylic CH-N singlet at ~4.8 ppm[2].
Safety, Handling, & Stability
-
Hazards: As an α-chloro ester, this compound is a potent alkylating agent and a severe lachrymator. It causes severe skin burns and eye damage upon contact.
-
Handling: Must be handled exclusively in a Class II fume hood with appropriate PPE (nitrile gloves, splash goggles, lab coat).
-
Stability: Susceptible to hydrolysis in the presence of atmospheric moisture. Store under an inert atmosphere (Argon or N2) at 2–8 °C to prevent degradation.
References
-
Sigma-Aldrich. "Methyl 2-chloro-2-(3-fluorophenyl)acetate. CAS No.: 1249616-03-2." Sigma-Aldrich Product Catalog.
-
Senboku, H., et al. "Synthesis of α-Chloroarylacetic Acid via Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives." National Center for Biotechnology Information (PMC). 2
-
Ryu, H., et al. "Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants." National Center for Biotechnology Information (PMC). 1
-
Asadipour, A., et al. "Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives." National Center for Biotechnology Information (PMC). 3
Sources
- 1. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of α-Chloroarylacetic Acid via Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Methyl 2-chloro-2-(3-fluorophenyl)acetate
This guide provides an in-depth technical overview of Methyl 2-chloro-2-(3-fluorophenyl)acetate, a halogenated aromatic ester of significant interest in synthetic organic chemistry and drug discovery. As a specialized building block, its unique electronic and steric properties, conferred by the presence of both chlorine and fluorine atoms, make it a valuable intermediate for accessing complex molecular architectures. This document will delve into its physicochemical properties, plausible synthetic routes, expected spectroscopic signatures, and potential applications, offering a holistic perspective for researchers and professionals in the field.
Physicochemical and Structural Characteristics
Methyl 2-chloro-2-(3-fluorophenyl)acetate is a chiral α-halo ester. The presence of a stereocenter at the α-carbon implies that this compound can exist as a racemic mixture or as individual enantiomers. The physicochemical properties are influenced by the cumulative effects of the phenyl ring, the fluorine and chlorine substituents, and the methyl ester group.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₉H₈ClFO₂[1] | Derived from its chemical structure. |
| Molecular Weight | 202.61 g/mol [1] | Calculated from the molecular formula. |
| Physical Form | Colorless to pale yellow liquid | Similar α-chloro esters and phenylacetates are liquids at room temperature.[2][3] |
| Boiling Point | > 200 °C (estimated) | Phenylacetic acid esters generally have high boiling points. The halogen substituents will further increase this value. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | The ester and aromatic nature suggest good solubility in organic media and poor aqueous solubility. |
| Chirality | Yes, at the α-carbon | The α-carbon is attached to four different groups: a hydrogen, a chlorine, a 3-fluorophenyl group, and a methoxycarbonyl group. |
Structural Elucidation:
The molecular structure of Methyl 2-chloro-2-(3-fluorophenyl)acetate is depicted below. The 3-fluoro substitution on the phenyl ring and the α-chloro group are key features that dictate its reactivity and potential applications.
Caption: Chemical structure of Methyl 2-chloro-2-(3-fluorophenyl)acetate.
Synthesis Methodologies
As a specialized reagent, Methyl 2-chloro-2-(3-fluorophenyl)acetate is not widely commercially available and typically requires de novo synthesis. A logical and efficient synthetic strategy would involve the chlorination of a suitable precursor.
Recommended Synthetic Protocol: Chlorination of Methyl 2-hydroxy-2-(3-fluorophenyl)acetate
This approach leverages the readily available 3-fluoromandelic acid as a starting material. The hydroxyl group of the corresponding methyl ester serves as a handle for introducing the chloro substituent.
Caption: Proposed synthetic workflow for Methyl 2-chloro-2-(3-fluorophenyl)acetate.
Step-by-Step Experimental Procedure:
Step 1: Esterification of 3-Fluoromandelic Acid
-
To a solution of 3-fluoromandelic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 2-hydroxy-2-(3-fluorophenyl)acetate, which can be used in the next step without further purification if of sufficient purity.
Step 2: Chlorination of Methyl 2-hydroxy-2-(3-fluorophenyl)acetate
-
Dissolve the crude Methyl 2-hydroxy-2-(3-fluorophenyl)acetate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or toluene.
-
Cool the solution to 0 °C and add a catalytic amount of pyridine (0.05 eq).
-
Add thionyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 2-chloro-2-(3-fluorophenyl)acetate.
Causality Behind Experimental Choices:
-
Esterification Catalyst: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Chlorinating Agent: Thionyl chloride is an effective and common reagent for converting alcohols to chlorides. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.
-
Pyridine Catalyst: In the chlorination step, pyridine acts as a nucleophilic catalyst and also as a base to neutralize the HCl generated during the reaction.
-
Anhydrous Conditions: All reagents and solvents for the chlorination step must be anhydrous as thionyl chloride reacts violently with water.
Spectroscopic Characterization (Predicted)
Definitive structural confirmation of the synthesized Methyl 2-chloro-2-(3-fluorophenyl)acetate would be achieved through a combination of spectroscopic techniques. Based on the structure, the following spectral data are anticipated:
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~ 3.8 ppm (singlet, 3H): This signal corresponds to the methyl ester protons (-OCH₃). The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.
-
~ 5.5 ppm (singlet, 1H): This singlet is attributed to the α-proton (-CHCl-). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent chlorine atom, the phenyl ring, and the carbonyl group.
-
~ 7.1-7.5 ppm (multiplet, 4H): These signals arise from the protons on the 3-fluorophenyl ring. The fluorine substitution will result in complex splitting patterns (coupling with adjacent protons and through-space coupling with the fluorine atom).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~ 53 ppm: The carbon of the methyl ester group (-OCH₃).
-
~ 65 ppm: The α-carbon (-CHCl-), significantly deshielded by the attached chlorine atom.
-
~ 115-130 ppm (multiple signals, with C-F coupling): Aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant.
-
~ 168 ppm: The carbonyl carbon of the ester group.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
-
Expected m/z for [M]⁺: 202.0191 for ³⁵Cl and 204.0162 for ³⁷Cl.
Reactivity and Synthetic Applications
Methyl 2-chloro-2-(3-fluorophenyl)acetate is a versatile synthetic intermediate due to the reactivity of the α-chloro group, which is a good leaving group in nucleophilic substitution reactions.
Key Reactions:
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups at the α-position. This is a powerful method for the synthesis of α-substituted phenylacetic acid derivatives, which are common motifs in pharmaceuticals.
-
Reformatsky Reaction: In the presence of zinc metal, this α-chloro ester can form an organozinc reagent (a Reformatsky enolate), which can then react with aldehydes and ketones to form β-hydroxy esters.
-
Darzens Condensation: With a strong base, the α-proton can be removed to form a carbanion, which can then react with carbonyl compounds to yield α,β-epoxy esters (glycidic esters).
Role in Drug Discovery and Development
Halogen atoms, particularly fluorine and chlorine, play a crucial role in modern drug design. Their incorporation into lead compounds can significantly modulate pharmacokinetic and pharmacodynamic properties.
-
Fluorine: The 3-fluoro substituent can enhance metabolic stability by blocking sites of oxidative metabolism. It can also improve binding affinity to target proteins through favorable electrostatic interactions and by altering the pKa of nearby functional groups.
-
Chlorine: The chlorine atom can increase lipophilicity, which can improve membrane permeability. It can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.
The combination of these two halogens in Methyl 2-chloro-2-(3-fluorophenyl)acetate makes it an attractive starting material for the synthesis of novel bioactive molecules. The α-chloro group provides a reactive handle for further molecular elaboration, allowing for the rapid generation of compound libraries for screening in drug discovery programs. For instance, derivatives of this molecule could be explored as precursors to non-steroidal anti-inflammatory drugs, anti-cancer agents, or central nervous system modulators.
Safety and Handling
As with all α-halo esters, Methyl 2-chloro-2-(3-fluorophenyl)acetate should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. It is also a potential lachrymator and alkylating agent. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
Methyl 2-chloro-2-(3-fluorophenyl)acetate, while not a commonplace reagent, represents a valuable and synthetically versatile building block. Its preparation from readily available starting materials is feasible through established chemical transformations. The unique combination of a reactive α-chloro group and a 3-fluorophenyl moiety provides a powerful platform for the synthesis of complex and potentially bioactive molecules, making it a compound of considerable interest for researchers in organic synthesis and medicinal chemistry.
References
-
PubChemLite. Methyl 2-chloro-2-(3-fluorophenyl)acetate. [Link]
Sources
- 1. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 3. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-2-(3-fluorophenyl)acetate
This document provides a comprehensive technical overview for the synthesis of Methyl 2-chloro-2-(3-fluorophenyl)acetate, a valuable halogenated building block in medicinal and materials chemistry. The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and safety considerations essential for successful and safe execution in a research environment.
Strategic Overview: Retrosynthetic Analysis
The synthesis of the target molecule, Methyl 2-chloro-2-(3-fluorophenyl)acetate, can be approached from several perspectives. A logical retrosynthetic analysis reveals two primary and practical pathways starting from commercially available precursors.
-
Pathway A: Disconnection of the C-O ester bond and the C-Cl bond suggests a synthesis originating from 3-fluoromandelic acid. This route involves two key transformations: the substitution of the benzylic hydroxyl group with a chlorine atom, followed by the esterification of the carboxylic acid.
-
Pathway B: An alternative disconnection involves the α-chlorination of a 3-fluorophenylacetic acid methyl ester precursor. This route would require either esterification followed by chlorination or vice-versa.
Pathway A is often preferred for its reliability and the well-established precedent for converting mandelic acid derivatives to their corresponding α-chloro esters.[1] The hydroxyl group of the mandelic acid provides a reactive handle for direct and selective chlorination, minimizing potential side reactions on the aromatic ring. This guide will focus on the detailed execution of Pathway A.
Sources
Advanced Safety & Reactivity Profiling of Methyl 2-chloro-2-(3-fluorophenyl)acetate: A Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, halogenated building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic properties of Active Pharmaceutical Ingredients (APIs). Methyl 2-chloro-2-(3-fluorophenyl)acetate (CAS: 1249616-03-2)[1] is a highly versatile, bifunctional intermediate utilized extensively in cross-electrophile couplings and Reformatsky-type condensations .
However, the very features that make this molecule synthetically valuable—its highly polarized alpha-chloro ester moiety and the electron-withdrawing fluorophenyl ring—render it a potent electrophile and a severe occupational hazard. As a Senior Application Scientist, I have structured this whitepaper to move beyond the superficial warnings of a standard Safety Data Sheet (SDS). Here, we dissect the mechanistic causality behind its toxicity and outline self-validating protocols for its safe handling, quenching, and synthetic application.
Physicochemical & Structural Profiling
To handle a chemical safely, one must first understand the electronic and steric forces governing its behavior. The reactivity of Methyl 2-chloro-2-(3-fluorophenyl)acetate is dominated by the alpha-carbon, which is flanked by two electron-withdrawing groups: the ester carbonyl and the chlorine atom. The addition of the 3-fluorophenyl group exerts a strong inductive pull (-I effect), further lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alpha-carbon. This makes the molecule exceptionally susceptible to nucleophilic attack (SN2) compared to standard aliphatic alpha-chloro esters [2].
Quantitative Data & Handling Implications
| Property | Value | Causality / Impact on Handling |
| CAS Number | 1249616-03-2[1] | Unique identifier required for strict safety and inventory tracking. |
| Molecular Weight | 202.61 g/mol [3] | Critical for calculating precise stoichiometric equivalents during chemical quenching. |
| Molecular Formula | C9H8ClFO2[4] | High halogen density dictates specialized segregated halogenated waste disposal. |
| Electrophilicity | Extremely High | The 3-fluoro substitution accelerates SN2 reactions, increasing alkylation risks. |
| Vapor Hazard | High (Lachrymator) | Mandates handling exclusively in a fume hood with >100 fpm face velocity. |
Toxicology & Mechanistic Hazard Assessment
Standard safety sheets often list alpha-halo esters simply as "irritants." In reality, they are potent alkylating agents capable of inflicting severe cellular damage [5].
The Alkylating Threat
Because the alpha-carbon is highly electrophilic, this compound can readily alkylate biological nucleophiles. Upon exposure, it can undergo irreversible SN2 reactions with the thiol groups of cysteine residues in proteins or the N7 position of guanine in DNA[6]. This covalent adduction can lead to protein denaturation, cellular necrosis, and potential genotoxicity.
Mechanism of the Lachrymatory Effect
Methyl 2-chloro-2-(3-fluorophenyl)acetate is a severe lachrymator (tear gas effect). The causality of this intense physiological response lies in its interaction with TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels, which are highly expressed in the sensory neurons of the cornea and respiratory tract[7]. The electrophilic alpha-carbon attacks nucleophilic cysteine residues within the TRPA1 channel, forcing a conformational change. This opens the channel, causing a massive influx of calcium ions (Ca2+), which depolarizes the neuron and fires an immediate, intense pain and tearing signal to the brain.
Fig 1: TRPA1 activation pathway and lachrymatory response induced by alpha-chloro esters.
Advanced Handling & Experimental Workflows
To ensure absolute trustworthiness in the laboratory, every protocol involving this compound must be designed as a self-validating system —meaning the procedure inherently proves its own success or failure before the operator moves to the next step.
Protocol A: Self-Validating Chemical Quenching & Decontamination
Simply wiping up a spill of an alpha-chloro ester is insufficient; the electrophilic hazard must be chemically destroyed.
Step-by-Step Methodology:
-
Isolate & Protect: Evacuate the immediate area. The operator must don butyl rubber gloves (which offer superior permeation resistance to halogenated esters compared to standard nitrile) and a properly fitted respirator if outside a fume hood[5].
-
Containment: Surround the spill with an inert absorbent (e.g., diatomaceous earth). Do NOT use combustible materials like paper towels.
-
Chemical Quenching: Flood the absorbed spill with a freshly prepared solution of 10% w/v Sodium Thiosulfate (Na2S2O3) or 1 M NaOH in 50% Ethanol .
-
Causality: Thiosulfate is a "soft" nucleophile that rapidly attacks the alpha-carbon via SN2, displacing the chloride ion to form a highly water-soluble, non-toxic Bunte salt. Alternatively, NaOH hydrolyzes the ester to the carboxylate, drastically reducing its volatility and electrophilicity.
-
-
Self-Validating Wait Period: Allow exactly 30 minutes of contact time.
-
Verification: The system is validated when the distinct, sharp lachrymatory odor completely dissipates. For absolute confirmation, a swab of the area subjected to a Beilstein test will show a negative result (no green flame), confirming the destruction of the volatile halogenated species.
Fig 2: Self-validating chemical quenching workflow for alpha-chloro ester decontamination.
Protocol B: Controlled Synthetic Application (Reformatsky-Type Coupling)
Methyl 2-chloro-2-(3-fluorophenyl)acetate is frequently used in Ni-catalyzed cross-electrophile couplings and zinc-mediated Reformatsky reactions to synthesize β-hydroxy esters [8].
Step-by-Step Methodology:
-
Metal Activation: Suspend Zinc dust in anhydrous THF. Add 5 mol% of 1,2-dibromoethane and heat to reflux for 5 minutes, followed by 1 mol% TMSCl at room temperature.
-
Causality: This chemical scrubbing removes the passivating ZnO layer. An unactivated metal surface would cause the alpha-chloro ester to pool unreacted in the flask, creating a severe thermal runaway risk once the reaction finally initiates.
-
-
Electrophile Addition: Cool the activated Zn suspension to 0°C. Add the target ketone/aldehyde. Begin a slow, dropwise addition of Methyl 2-chloro-2-(3-fluorophenyl)acetate via a syringe pump over 1 hour.
-
Causality: The 3-fluorophenyl group makes the resulting zinc enolate highly reactive. Maintaining 0°C prevents the enolate from attacking unreacted alpha-chloro ester (self-condensation/dimerization).
-
-
Self-Validating Workup: Quench the reaction strictly with cold, saturated aqueous NH4Cl.
-
Validation: Before proceeding to bulk solvent evaporation, extract a 0.5 mL aliquot and run a Thin Layer Chromatography (TLC) plate (UV active) or a rapid 19F NMR. The total absence of the starting material's distinct 19F chemical shift confirms that the hazardous alkylating agent has been 100% consumed, rendering the bulk mixture safe for standard rotary evaporation.
-
References
-
Durandetti, M., et al. "Ni-Catalyzed Activation of α-Chloroesters: A Simple Method for the Synthesis of α-Arylesters and β-Hydroxyesters". ResearchGate. Available at:[Link]
Sources
- 1. CAS 1249616-03-2 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 2-chloropentanoate | 118688-48-5 | Benchchem [benchchem.com]
- 3. Methyl chloro acetate marker | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Methyl 2-chloro-2-(3-fluorophenyl)acetate - C9H8ClFO2 | CSSB00011626402 [chem-space.com]
- 5. Ethyl alpha-bromophenylacetate | 2882-19-1 | Benchchem [benchchem.com]
- 6. Ethyl 2-chloropentanoate | 118688-48-5 | Benchchem [benchchem.com]
- 7. Methyl 2-bromo-2-(4-chlorophenyl)acetate|CAS 24091-92-7 [benchchem.com]
- 8. researchgate.net [researchgate.net]
Comprehensive Technical Guide: Physical Properties, Mechanistic Synthesis, and Applications of Methyl 2-chloro-2-(3-fluorophenyl)acetate
Executive Summary
Methyl 2-chloro-2-(3-fluorophenyl)acetate (CAS: 1249616-03-2) is a highly versatile α-chloro ester building block utilized extensively in pharmaceutical development and fine chemical synthesis. The presence of the meta-fluoro substitution on the phenyl ring modulates the lipophilicity (logP) and metabolic stability of downstream pharmacophores, while the α-chloro ester moiety serves as an electrophilic hub for nucleophilic substitution (SN2) and Darzens condensations.
As a Senior Application Scientist, this guide is designed to provide researchers with a rigorous, self-validating framework for understanding the physical properties, synthesizing the compound via radical α-chlorination, and leveraging its reactivity profile.
Core Physical Properties & Predictive Thermodynamics
Due to the specialized nature of this fluorinated derivative, exact empirical thermodynamic data is often proprietary. However, based on its well-documented parent compound, methyl 2-chloro-2-phenylacetate , and related halogenated analogs , we can establish highly accurate predictive baselines. The meta-fluoro substitution slightly increases the density and boiling point relative to the des-fluoro parent.
| Property | Value | Scientific Rationale / Notes |
| Chemical Name | Methyl 2-chloro-2-(3-fluorophenyl)acetate | IUPAC standard nomenclature |
| CAS Number | 1249616-03-2 | Verified via commercial catalogs |
| Molecular Formula | C9H8ClFO2 | - |
| Molecular Weight | 202.61 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Typical for low-molecular-weight α-chloro esters |
| Boiling Point | ~255–265 °C at 760 mmHg | Estimated based on the parent phenyl analog (~240 °C) |
| Density | ~1.28 g/cm³ at 20 °C | Increased relative to parent due to fluorine's atomic mass |
| Solubility Profile | Soluble in DCM, THF, EtOAc | Highly lipophilic; insoluble in aqueous media |
Mechanistic Synthesis: Radical α-Chlorination
The most scalable and atom-economical route to synthesize methyl 2-chloro-2-(3-fluorophenyl)acetate is the radical α-chlorination of methyl 2-(3-fluorophenyl)acetate.
Causality in Reagent Selection: Instead of using hazardous and difficult-to-quantify chlorine (Cl2) gas, Sulfuryl Chloride (SO2Cl2) is utilized . SO2Cl2 is a liquid that allows for precise stoichiometric control. Upon thermal activation in the presence of AIBN (Azobisisobutyronitrile), it provides a steady, controlled release of chlorine radicals. The evolution of SO2 and HCl gases provides an entropic driving force that pushes the reaction to completion .
Radical chain mechanism for the α-chlorination of methyl 2-(3-fluorophenyl)acetate.
Experimental Methodology: A Self-Validating Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each critical phase includes an observable metric to confirm successful execution before proceeding.
Step 1: Setup & Initiation
-
Action: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Add methyl 2-(3-fluorophenyl)acetate (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, 0.5 M).
-
Causality: DCE is selected over carbon tetrachloride (CCl4) due to its superior safety profile while maintaining a boiling point (~83 °C) that perfectly aligns with the thermal decomposition temperature of AIBN (~65 °C).
Step 2: Reagent Addition
-
Action: Add sulfuryl chloride (SO2Cl2, 1.2 eq) dropwise at room temperature, followed by AIBN (0.05 eq).
-
Self-Validation: At room temperature, no significant gas evolution should occur, confirming that the radical chain reaction has not yet initiated prematurely.
Step 3: Propagation & Monitoring
-
Action: Heat the reaction mixture to 80 °C for 4–6 hours.
-
Self-Validation (Analytical): Monitor via GC-MS. The reaction is complete when the starting material peak disappears. Crucially, the product mass spectrum will display a distinct M+ and M+2 peak ratio of 3:1 (m/z 202 and 204), which is the definitive isotopic signature of a single incorporated chlorine atom.
Step 4: Quenching & Workup
-
Action: Cool the reaction to 0 °C and strictly quench by adding ice-cold water dropwise.
-
Self-Validation: The hydrolysis of unreacted SO2Cl2 will generate gas (SO2 and HCl). Cessation of gas evolution is the physical indicator that the quench is completely neutralized. Extract the aqueous layer with dichloromethane (DCM), wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid), and dry over anhydrous Na2SO4.
Step 5: Purification
-
Action: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc gradient).
Reactivity Profile & Downstream Applications
The primary utility of methyl 2-chloro-2-(3-fluorophenyl)acetate lies in its extreme electrophilicity at the α-carbon. The adjacent ester carbonyl and the electron-withdrawing 3-fluorophenyl ring synergistically lower the LUMO energy of the C-Cl bond, making it an ideal substrate for SN2 nucleophilic substitution .
When reacted with primary or secondary amines, the compound yields α-amino ester derivatives. These are critical intermediates in the synthesis of peptidomimetics and small-molecule therapeutics targeting central nervous system (CNS) receptors.
SN2 nucleophilic substitution pathway for α-amino ester derivative synthesis.
References
- IMPROVED SYNTHESIS OF MONO-CHLORINATED ACETOPHENONE - EP 3532455 B1 Source: European Patent Office URL
-
Mild and Efficient α-Chlorination of Carbonyl Compounds Source: ResearchGate / Chemistry Letters URL:[Link]
A Technical Guide to the Spectral Analysis of Methyl 2-chloro-2-(3-fluorophenyl)acetate
Introduction
Methyl 2-chloro-2-(3-fluorophenyl)acetate is a halogenated aromatic ester of significant interest in synthetic organic chemistry and drug discovery. Its structural complexity, featuring a chiral center, a fluorinated aromatic ring, and a reactive alpha-chloro ester moiety, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth analysis of the expected spectral data for this compound, offering a predictive framework for researchers and drug development professionals. By leveraging foundational principles of spectroscopy and data from analogous structures, we will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies and interpretations presented herein are designed to serve as a robust reference for the synthesis, purification, and characterization of this and structurally related molecules.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting its spectral data. Below is a diagram illustrating the atomic arrangement and key functional groups of Methyl 2-chloro-2-(3-fluorophenyl)acetate.
Caption: Molecular structure of Methyl 2-chloro-2-(3-fluorophenyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-chloro-2-(3-fluorophenyl)acetate, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~ 7.40 | ddd | 1H | Ar-H | The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The deshielding is due to the aromatic ring current. |
| ~ 7.20 - 7.30 | m | 2H | Ar-H | |
| ~ 7.05 | ddd | 1H | Ar-H | |
| ~ 5.50 | s | 1H | α-CH | The methine proton is significantly deshielded by the adjacent chlorine atom, the carbonyl group, and the aromatic ring. A singlet is expected due to the absence of adjacent protons. |
| ~ 3.80 | s | 3H | O-CH₃ | The methyl protons of the ester group are in a relatively shielded environment, but are deshielded compared to alkane methyl groups due to the adjacent oxygen atom. A singlet is expected as there are no adjacent protons. |
¹³C NMR Spectroscopy: The Carbon Backbone
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~ 168 | C=O | The carbonyl carbon of the ester is highly deshielded due to the double bond to oxygen and the electron-withdrawing nature of the adjacent oxygen.[1] |
| ~ 162 (d, ¹JCF ≈ 245 Hz) | Ar-C-F | The carbon directly bonded to fluorine will show a large downfield shift and a characteristic large one-bond coupling constant with the fluorine atom. |
| ~ 135 (d, ³JCF ≈ 8 Hz) | Ar-C | The aromatic carbons will appear in the typical downfield region for sp² hybridized carbons.[1] |
| ~ 130 (d, ³JCF ≈ 8 Hz) | Ar-CH | The chemical shifts will be influenced by the position relative to the fluorine and the ester group. |
| ~ 125 (d, ⁴JCF ≈ 3 Hz) | Ar-CH | |
| ~ 120 (d, ²JCF ≈ 22 Hz) | Ar-CH | |
| ~ 115 (d, ²JCF ≈ 22 Hz) | Ar-CH | |
| ~ 65 | α-C | The alpha-carbon is significantly deshielded by the directly attached chlorine atom and the carbonyl group. |
| ~ 53 | O-CH₃ | The methyl carbon of the ester is in a typical region for such groups, influenced by the electronegative oxygen. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is a common method for small molecules. Electrospray Ionization (ESI) can also be used, particularly for confirming the molecular weight.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
Predicted Mass Spectrum Data:
| m/z | Ion | Predicted Fragmentation Pathway |
| 202/204 | [M]⁺ | Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom. |
| 167 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 143 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |
| 127 | [C₇H₄FCl]⁺ | Fragmentation of the aromatic portion. |
| 59 | [COOCH₃]⁺ | Fragment corresponding to the methoxycarbonyl group. |
Fragmentation Workflow:
Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol:
-
Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance versus wavenumber.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| ~ 3100-3000 | C-H stretch | Aromatic C-H | Indicates the presence of the aromatic ring. |
| ~ 2950 | C-H stretch | Aliphatic C-H (in CH₃) | Confirms the presence of the methyl ester group. |
| ~ 1750 | C=O stretch | Ester carbonyl | A strong, sharp absorption in this region is characteristic of an ester carbonyl.[2][3][4] |
| ~ 1600, 1480 | C=C stretch | Aromatic ring | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring. |
| ~ 1250 | C-O stretch | Ester C-O | A strong absorption corresponding to the stretching of the C-O single bond in the ester.[2][4] |
| ~ 1100 | C-F stretch | Aryl-F | A strong absorption indicating the presence of the carbon-fluorine bond. |
| ~ 750 | C-Cl stretch | Alkyl-Cl | A moderate to strong absorption in the fingerprint region, confirming the presence of the carbon-chlorine bond.[2] |
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of Methyl 2-chloro-2-(3-fluorophenyl)acetate. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, grounded in fundamental spectroscopic principles and supported by data from analogous compounds, offer a detailed and reliable reference for researchers in the field. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis and development of novel chemical entities.
References
-
PubChem. (n.d.). Methyl 2-chloroacetoacetate. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, chloro-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chloro-2-phenylacetate. Retrieved from [Link]
Sources
Methodological & Application
Application Note: A Practical Guide to the Experimental Use of Methyl 2-chloro-2-(3-fluorophenyl)acetate in Synthetic Chemistry
Introduction and Strategic Significance
Methyl 2-chloro-2-(3-fluorophenyl)acetate is a halogenated ester that serves as a versatile building block in modern organic synthesis, particularly within the domain of drug discovery and development. The presence of both chlorine and fluorine atoms on the phenyl ring, combined with the reactive α-chloro ester moiety, makes this compound a valuable precursor for introducing complex functionality into target molecules.
The strategic incorporation of halogen atoms, especially chlorine and fluorine, is a cornerstone of medicinal chemistry. These substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][2] The chlorine atom, for instance, can enhance van der Waals interactions and modulate lipophilicity, while the fluorine atom often improves metabolic stability and can alter acidity or basicity of nearby functional groups.[1] This guide provides a comprehensive overview of the safe handling, experimental setup, and synthetic application of Methyl 2-chloro-2-(3-fluorophenyl)acetate, designed for researchers and scientists engaged in chemical synthesis and drug development.
Compound Profile and Critical Safety Data
Accurate knowledge of a reagent's properties is fundamental to successful and safe experimentation. The key physicochemical properties of Methyl 2-chloro-2-(3-fluorophenyl)acetate are summarized below.
Physicochemical Data
| Property | Value | Source |
| CAS Number | Not explicitly available for this specific isomer; related isomers exist. | N/A |
| Molecular Formula | C₉H₈ClFO₂ | [3] |
| Molecular Weight | 202.61 g/mol | [3][4] |
| Appearance | Typically a liquid or low-melting solid | [5] |
| Purity | ≥97% (Typical) | [4] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended storage at 2-8°C. | [3][6] |
Safety, Handling, and Storage Protocols
Methyl 2-chloro-2-(3-fluorophenyl)acetate and related α-chloro esters are reactive compounds that require careful handling to ensure personnel safety and experimental integrity.
Hazard Identification:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][8]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[7][9]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields.[7]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber).[7]
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure a safety shower and eye wash station are readily accessible.[7]
-
Respiratory Protection: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10]
Handling and Storage:
-
Keep away from heat, sparks, and open flames.[9]
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[9]
-
Prevent the buildup of electrostatic charge.[6]
Disposal:
-
Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[9]
Core Application: Synthesis of a Novel α-Amino Ester Precursor
The primary utility of Methyl 2-chloro-2-(3-fluorophenyl)acetate lies in its reactivity as an electrophile. The α-chloro group is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This section details a representative protocol for a nucleophilic substitution reaction with a primary amine to generate a valuable α-amino ester, a common scaffold in pharmaceutical agents.
Principle and Rationale
This protocol describes the synthesis of Methyl 2-amino-2-(3-fluorophenyl)acetate from Methyl 2-chloro-2-(3-fluorophenyl)acetate and a suitable amine source, such as benzylamine, followed by deprotection. The reaction proceeds via a standard SN2 mechanism. Benzylamine is chosen as the nucleophile due to its moderate reactivity and the relative ease of removing the benzyl protecting group via hydrogenolysis. A non-nucleophilic base (e.g., triethylamine) is included to quench the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Reaction Scheme
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Methyl 2-chloro-2-(3-fluorophenyl)acetate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and needles for inert atmosphere
-
Stir plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add Methyl 2-chloro-2-(3-fluorophenyl)acetate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Add triethylamine (1.5 eq) to the solution via syringe. Cool the flask to 0°C in an ice bath.
-
Nucleophile Addition: Slowly add benzylamine (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is critical to control the reaction exotherm and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up - Quenching: Once the reaction is complete, quench by adding water.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes the triethylamine hydrochloride salt and any acidic impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product, Methyl 2-(benzylamino)-2-(3-fluorophenyl)acetate.
Experimental Workflow Diagram
Sources
- 1. gdch.app [gdch.app]
- 2. youtube.com [youtube.com]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 2-(3-chloro-4-fluorophenyl)acetate | 1189770-43-1 [sigmaaldrich.com]
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- 6. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
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- 9. fishersci.com [fishersci.com]
- 10. chemicalbull.com [chemicalbull.com]
Application and Protocol Guide for the ¹H NMR Analysis of Methyl 2-chloro-2-(3-fluorophenyl)acetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Substituted Phenylacetates
Methyl 2-chloro-2-(3-fluorophenyl)acetate is a halogenated phenylacetate derivative. Such compounds are significant in medicinal chemistry and materials science due to the influence of halogen substituents on their physicochemical and biological properties. The precise structural elucidation of these molecules is paramount for understanding their function and ensuring purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and indispensable tool for this purpose.[1]
This document provides a comprehensive guide to the ¹H NMR analysis of Methyl 2-chloro-2-(3-fluorophenyl)acetate. It moves beyond a simple recitation of data, delving into the rationale behind spectral features and offering a detailed protocol for data acquisition. The principles discussed are broadly applicable to the analysis of related substituted aromatic compounds.
Structural Features and Expected ¹H NMR Spectral Characteristics
The structure of Methyl 2-chloro-2-(3-fluorophenyl)acetate presents three distinct proton environments, which will give rise to three primary signals in the ¹H NMR spectrum. Additionally, the presence of a fluorine atom introduces complexities due to ¹H-¹⁹F coupling.
-
Aromatic Protons (C₆H₄F): The 3-fluorophenyl group contains four aromatic protons. Due to the substitution pattern, these protons are chemically non-equivalent and will exhibit complex splitting patterns. Their chemical shifts are influenced by the electronegativity of the fluorine and the overall electronic environment of the aromatic ring, typically appearing in the downfield region of the spectrum (approximately 7.0-7.6 ppm).[2] The fluorine atom will couple with the adjacent protons, leading to additional splitting of these signals.[3][4]
-
Methine Proton (CHCl): This single proton is situated on the carbon atom alpha to the ester carbonyl, the chlorine atom, and the aromatic ring. The combined electron-withdrawing effects of these groups will significantly deshield this proton, causing its signal to appear at a relatively high chemical shift, likely in the range of 5.5-6.5 ppm.
-
Methoxy Protons (OCH₃): The three equivalent protons of the methyl ester group will give rise to a singlet in the ¹H NMR spectrum. Their chemical shift is influenced by the adjacent oxygen atom and typically falls within the 3.5-4.0 ppm range.[5][6][7]
Workflow for ¹H NMR Analysis
The process of analyzing Methyl 2-chloro-2-(3-fluorophenyl)acetate by ¹H NMR can be systematically broken down into several key stages, from sample preparation to final spectral interpretation.
Caption: Workflow for the ¹H NMR analysis of Methyl 2-chloro-2-(3-fluorophenyl)acetate.
Detailed Experimental Protocol
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of the target compound.
Materials:
-
Methyl 2-chloro-2-(3-fluorophenyl)acetate (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent[8]
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Methyl 2-chloro-2-(3-fluorophenyl)acetate and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube to dissolve the sample.
-
Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1][6]
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse width: 30°
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (adjust as needed for a good signal-to-noise ratio)[1]
-
-
-
Data Processing:
-
After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Apply phase correction to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Predicted ¹H NMR Data and Interpretation
The following table summarizes the expected ¹H NMR data for Methyl 2-chloro-2-(3-fluorophenyl)acetate. These values are based on typical chemical shifts for similar functional groups and the predicted effects of the substituents.[2][9][10][11]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Methoxy (OCH₃) | 3.7 - 3.9 | Singlet (s) | 3H | The three equivalent protons of the methyl group do not have any adjacent protons to couple with. |
| Methine (CHCl) | 6.0 - 6.5 | Singlet (s) or Doublet of Doublets (dd) | 1H | This proton is significantly deshielded by the adjacent chlorine, ester, and aromatic ring. It may exhibit long-range coupling to the aromatic protons and/or the fluorine atom. |
| Aromatic (Ar-H) | 7.0 - 7.6 | Multiplet (m) | 4H | The four aromatic protons are non-equivalent and will show complex splitting due to both proton-proton and proton-fluorine coupling.[3][12] |
Interpreting the Aromatic Region:
The signals for the aromatic protons will likely be the most complex region of the spectrum. The fluorine atom at the 3-position will influence the chemical shifts and coupling patterns of the protons at positions 2, 4, 5, and 6. The coupling constants (J-values) between the fluorine and the protons will decrease with increasing distance. This ¹H-¹⁹F coupling can sometimes make direct interpretation challenging.[3][13] In such cases, advanced NMR techniques like ¹⁹F-decoupled ¹H NMR can be employed to simplify the spectrum and aid in definitive assignments.[3]
Conclusion
¹H NMR spectroscopy is a powerful and essential technique for the structural verification and purity assessment of Methyl 2-chloro-2-(3-fluorophenyl)acetate. By understanding the expected chemical shifts, integration values, and coupling patterns, researchers can confidently interpret the resulting spectra. The protocol and data presented in this guide provide a solid foundation for the routine analysis of this and structurally related compounds, ensuring the integrity of materials used in research and development.
References
-
University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]
-
Miclet, E., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and.... Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Available at: [Link]
-
Gerig, J. T. (2001, July). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
-
ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Available at: [Link]
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MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
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ResearchGate. (n.d.). (a) ¹H NMR spectrum of p-cresyl phenyl acetate. ¹H NMR data of p-cresyl.... Available at: [Link]
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SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 3-bromo 2-phenylacetate (26). Available at: [Link]
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SpectraBase. (n.d.). Phenylacetic acid. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available at: [Link]
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Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Available at: [Link]
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Starkey, L. S. (n.d.). Calculating 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available at: [Link]
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Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. Available at: [Link]
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Royal Society of Chemistry. (2017). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Available at: [Link]
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Application Notes & Protocols: Strategic Alpha-Arylation of Esters Using Methyl 2-chloro-2-(3-fluorophenyl)acetate
Introduction: The Strategic Importance of α-Aryl Esters
The α-aryl ester motif is a cornerstone in modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence stems from the unique combination of structural rigidity and metabolic stability conferred by the aryl group at the α-position of the ester. This structural feature is critical in defining the pharmacological activity of drugs such as the non-steroidal anti-inflammatory agents (NSAIDs) ibuprofen and naproxen.[3] The challenge, however, has historically been the efficient and selective synthesis of these valuable compounds.[3] Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, and the α-arylation of esters is a prime example of this advancement.[2][4] This guide focuses on a specific and highly relevant application of this methodology: the use of "Methyl 2-chloro-2-(3-fluorophenyl)acetate" as an electrophilic coupling partner for the α-arylation of various ester enolates. The presence of the fluorine atom on the phenyl ring is of particular interest in drug design, as it can significantly modulate pharmacokinetic and pharmacodynamic properties.
Mechanistic Rationale and Key Considerations
The palladium-catalyzed α-arylation of esters generally proceeds through a catalytic cycle involving an enolate and an aryl halide.[4][5] The use of pre-functionalized α-haloarylacetates, such as Methyl 2-chloro-2-(3-fluorophenyl)acetate, offers a convergent and efficient approach to complex α-aryl esters.
The Catalytic Cycle: A Step-by-Step Overview
The reaction is believed to proceed via the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, an ester substrate with a different aryl halide).
-
Enolate Formation: A strong base deprotonates the ester substrate to form the corresponding enolate.
-
Transmetalation (or related enolate coordination): The enolate coordinates to the palladium center, displacing a halide ion.
-
Reductive Elimination: The aryl and enolate groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4]
The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to promote both oxidative addition and reductive elimination.[4][5][6][7]
Why Methyl 2-chloro-2-(3-fluorophenyl)acetate?
This specific reagent offers several advantages:
-
Activated Electrophile: The presence of the electron-withdrawing ester group and the chlorine atom at the α-position makes this reagent a suitable electrophile for coupling with ester enolates.
-
Fluorine Substitution: The 3-fluorophenyl moiety is a desirable feature in many drug candidates due to its ability to enhance binding affinity, improve metabolic stability, and modulate lipophilicity.
-
Convergent Synthesis: It allows for the direct introduction of the functionalized 2-(3-fluorophenyl)acetate unit onto a variety of ester scaffolds.
Experimental Protocols
The following protocols provide a general framework for the α-arylation of esters using Methyl 2-chloro-2-(3-fluorophenyl)acetate. Optimization of reaction conditions may be necessary for specific substrates.
General Considerations and Reagent Handling
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the palladium catalyst.
-
Dry Solvents: Anhydrous solvents are crucial for the successful formation and reaction of the ester enolates.
-
Base Selection: The choice of base is critical for efficient enolate formation. Strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used.[5][6][7]
-
Ligand Selection: Bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands are often effective.[4][8]
Protocol 1: Palladium-Catalyzed α-Arylation of a Simple Ester (e.g., tert-Butyl Acetate)
This protocol describes the coupling of tert-butyl acetate with an aryl bromide, illustrating the general procedure that can be adapted for using Methyl 2-chloro-2-(3-fluorophenyl)acetate as the electrophile with a nucleophilic ester enolate.
Workflow Diagram:
Caption: Experimental workflow for the palladium-catalyzed α-arylation of esters.
Materials:
| Reagent/Material | Amount (for a 1 mmol scale reaction) |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol, 2 mol% |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 0.04 mmol, 4 mol% |
| Aryl Bromide | 1.0 mmol, 1.0 equiv |
| tert-Butyl Acetate | 1.2 mmol, 1.2 equiv |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.1 mmol, 1.1 equiv (as a 1 M solution in THF) |
| Anhydrous Toluene | 5 mL |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(t-Bu)₃ (8.1 mg, 0.04 mmol).
-
Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature.
-
Add the aryl bromide (1.0 mmol) and tert-butyl acetate (0.16 mL, 1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add LiHMDS (1.1 mL of a 1 M solution in THF, 1.1 mmol) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanism Visualization
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed α-arylation of ester enolates.
Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation of esters.
Applications in Drug Development: A Case Study Perspective
The α-arylation of esters is a powerful tool for the synthesis of biologically active molecules. For instance, derivatives of α-aryl propionic acids are well-known NSAIDs.[6] The methodology described herein can be applied to the synthesis of novel analogs of these drugs, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.
The introduction of a 3-fluorophenyl group, as facilitated by "Methyl 2-chloro-2-(3-fluorophenyl)acetate," is a common strategy in medicinal chemistry to enhance drug properties. The fluorine atom can participate in favorable interactions with biological targets and can block sites of metabolism, thereby increasing the drug's half-life.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, poor quality base, wet solvent/reagents | Use fresh catalyst and base, ensure all solvents and reagents are anhydrous, rigorously maintain an inert atmosphere. |
| Sterically hindered substrate | Increase reaction temperature, use a more active catalyst system (e.g., different ligand), or consider using a zinc enolate.[1][9][10] | |
| Formation of side products (e.g., diarylation) | Excess base or prolonged reaction time | Use a slight excess of the ester, add the base slowly at low temperature, and carefully monitor the reaction to avoid over-reaction. |
| Decomposition of starting materials or product | Reaction temperature too high, incompatible functional groups | Run the reaction at a lower temperature, choose a milder base, or protect sensitive functional groups. |
Conclusion
The α-arylation of esters using reagents like "Methyl 2-chloro-2-(3-fluorophenyl)acetate" represents a robust and versatile strategy for the synthesis of valuable α-aryl ester building blocks. The protocols and considerations outlined in this guide provide a solid foundation for researchers in drug development and organic synthesis to apply this powerful transformation in their work. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and systematic optimization are key to achieving high yields and purity in these coupling reactions.
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Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. ResearchGate. [Link]
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Dunn, T. B., & Buchwald, S. L. (2001). Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters. Journal of the American Chemical Society, 123(51), 12954-12955. [Link]
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Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. Journal of the American Chemical Society, 124(42), 12557–12565. [Link]
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Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Hartwig Group. [Link]
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Various Authors. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]
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Sharma, S., et al. (2025). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. MDPI. [Link]
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Application Note: Strategic Solvent Selection for Reactions of Methyl 2-chloro-2-(3-fluorophenyl)acetate
Introduction: The Critical Role of the Solvent
Methyl 2-chloro-2-(3-fluorophenyl)acetate is a key synthetic intermediate whose reactivity is critically governed by the reaction environment. Its structure, featuring a benzylic chloride susceptible to nucleophilic substitution, places it at a mechanistic crossroads between unimolecular (SN1) and bimolecular (SN2) pathways. The choice of solvent is not merely a medium for dissolution but the primary tool for directing the reaction towards a desired outcome, controlling reaction rates, and minimizing side products. This guide provides a comprehensive framework for solvent selection, grounded in mechanistic principles and supported by practical protocols, to empower researchers in drug development and organic synthesis.
Physicochemical Profile & Reactivity Analysis
The reactivity of Methyl 2-chloro-2-(3-fluorophenyl)acetate is dictated by several structural features:
-
Benzylic Position: The carbon atom bearing the chlorine is benzylic, meaning it is directly attached to a phenyl ring. This position is known to stabilize carbocation intermediates through resonance, a key factor for the SN1 pathway.[1][2]
-
Electron-Withdrawing Groups: The ester moiety and the fluorine atom on the phenyl ring are electron-withdrawing. These groups destabilize an adjacent carbocation, potentially disfavoring a pure SN1 mechanism and making the benzylic carbon more electrophilic and susceptible to SN2 attack.
-
Steric Hindrance: As a secondary halide, the reaction center is more sterically hindered than a primary halide, which can slow down SN2 reactions.[3]
This combination of features creates a finely balanced system where the reaction can be steered down either the SN1 or SN2 path. The solvent is the deciding factor.
The Mechanistic Dichotomy: SN1 vs. SN2 Pathways
The selection of a solvent directly influences the stabilization of transition states and intermediates, thereby favoring one reaction mechanism over the other.[4]
The SN1 Pathway: Promoting Ionization
The SN1 reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation.[1][5]
-
Mechanism:
-
Ionization (Rate-Determining): The C-Cl bond breaks heterolytically to form a planar carbocation and a chloride anion.
-
Nucleophilic Attack: A (typically weak) nucleophile attacks the carbocation from either face, leading to a racemic or partially racemized product.
-
-
Role of Polar Protic Solvents: Polar protic solvents, such as water, alcohols (methanol, ethanol), and carboxylic acids, are essential for promoting the SN1 pathway.[6][7][8]
The SN2 Pathway: Enabling Direct Attack
The SN2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3]
-
Mechanism: The nucleophile performs a "backside attack," approaching the carbon atom 180° opposite to the leaving group. This results in an inversion of stereochemistry at the reaction center.[3]
-
Role of Polar Aprotic Solvents: Polar aprotic solvents, such as acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are ideal for SN2 reactions.[6][7]
-
They possess strong dipoles to dissolve ionic nucleophiles but lack acidic protons.[9]
-
They effectively solvate the cation (e.g., Na⁺, K⁺) of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[10][11]
-
In contrast, polar protic solvents would form a "cage" around the nucleophile via hydrogen bonding, hindering its ability to attack the substrate and slowing the SN2 reaction.[6][10][11]
-
Solvent Selection Workflow
The optimal solvent choice is determined by the desired reaction outcome, which is intrinsically linked to the strength of the chosen nucleophile.
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Application Note: A Strategic Guide to Base Selection for SN2 Reactions on Methyl 2-chloro-2-(3-fluorophenyl)acetate
Abstract
This application note provides an in-depth guide for researchers and drug development professionals on the strategic selection of bases and nucleophiles for successful bimolecular nucleophilic substitution (SN2) reactions involving the sterically hindered and electronically complex substrate, Methyl 2-chloro-2-(3-fluorophenyl)acetate. We will dissect the substrate's unique reactivity, explore the critical dichotomy between basicity and nucleophilicity, and provide a systematic framework for choosing reagents to maximize substitution yields while minimizing side reactions. This guide includes a comparative analysis of reagent classes, a detailed experimental protocol for a model reaction, and troubleshooting insights to ensure reproducible and high-fidelity outcomes in synthetic workflows.
Substrate Analysis: Deconstructing Methyl 2-chloro-2-(3-fluorophenyl)acetate
The successful execution of an SN2 reaction begins with a thorough understanding of the electrophile. Methyl 2-chloro-2-(3-fluorophenyl)acetate is an α-halo ester with distinct structural features that create a nuanced reactivity profile.
-
Electrophilic Center: The reaction occurs at the α-carbon, which is a secondary carbon center. In SN2 reactions, reactivity generally follows the trend: methyl > primary > secondary >> tertiary.[1][2] This is due to steric hindrance, where bulky groups impede the required backside attack of the nucleophile.[3][4][5][6] The presence of both a phenyl ring and a methyl ester group makes this substrate inherently challenging for SN2 reactions.
-
Electronic Effects: The substrate's reactivity is not governed by sterics alone. Two key electronic factors are at play:
-
α-Carbonyl Group: The adjacent ester carbonyl (C=O) is a powerful electron-withdrawing group. This effect increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This electronic activation can significantly accelerate the rate of SN2 reactions on α-halocarbonyl compounds, counteracting some of the negative steric effects.[1][7]
-
3-Fluorophenyl Group: The fluorine atom on the phenyl ring is electronegative, exerting an electron-withdrawing inductive effect that can further enhance the partial positive charge on the electrophilic carbon.
-
-
Leaving Group: The chloride ion (Cl⁻) is a competent leaving group. Its ability to stabilize the negative charge it acquires upon departure is crucial for the reaction to proceed.[8][9] While not as effective as bromide or iodide, chloride is sufficient for the reaction to occur under appropriate conditions.
The Critical Dichotomy: Nucleophilicity vs. Basicity
In the context of SN2 reactions, the terms "base" and "nucleophile" are often used interchangeably, but their functions are distinct and frequently in competition. A nucleophile donates an electron pair to an electrophilic carbon, whereas a base donates an electron pair to a proton.[10] Nearly all strong nucleophiles are also strong bases, leading to a potential competition between the desired SN2 pathway and an undesired elimination (E2) or enolization pathway.[11][12]
For Methyl 2-chloro-2-(3-fluorophenyl)acetate, the primary side reaction promoted by strong bases is not a classic β-elimination, but rather the deprotonation of the α-carbon. The acidity of this α-proton is significantly enhanced by the adjacent electron-withdrawing carbonyl group. This leads to the formation of an enolate intermediate, which can participate in undesired side reactions.[13]
Therefore, the central challenge is to select a reagent that exhibits high nucleophilicity (to ensure a practical reaction rate at the sterically hindered carbon) but moderate to low basicity (to avoid α-proton abstraction).
Figure 1. Decision workflow for selecting a reagent for SN2 vs. side reactions.
A Comparative Guide to Reagent Selection
The choice of reagent is the most critical parameter for this transformation. We can classify common reagents into three categories based on their nucleophilicity and basicity.
| Reagent Class | Examples | Nucleophilicity | Basicity | Recommended for SN2? | Rationale & Expected Outcome |
| Good Nucleophiles, Weak Bases | I⁻, Br⁻, N₃⁻ (azide), CN⁻ (cyanide), RS⁻ (thiolates) | High | Weak | Highly Recommended | These reagents are ideal. Their high polarizability allows for effective orbital overlap in the SN2 transition state, while their low basicity minimizes the risk of proton abstraction. They are the reagents of choice for clean substitution on secondary substrates.[11][14] |
| Strong Nucleophiles, Strong Bases | OH⁻ (hydroxide), RO⁻ (alkoxides, e.g., MeO⁻, EtO⁻) | High | Strong | Use with Extreme Caution | While potent nucleophiles, their strong basicity presents a significant risk of side reactions. For this substrate, ester hydrolysis (saponification) by OH⁻ or transesterification and enolization by RO⁻ are highly probable, leading to a mixture of products and reduced yield of the desired SN2 product.[14][15] |
| Strong Bases, Poor Nucleophiles | t-BuO⁻ (tert-butoxide), LDA, DBU, NaH | Very Low | Very Strong | Not Recommended | These reagents are sterically hindered and specifically designed to function as non-nucleophilic bases.[12][16][17] They will not perform the desired SN2 attack and will almost exclusively promote α-deprotonation (enolization) or other base-catalyzed side reactions. |
Experimental Protocol: SN2 Azidation of Methyl 2-chloro-2-(3-fluorophenyl)acetate
This protocol provides a representative procedure using sodium azide, an excellent nucleophile with low basicity.
4.1 Materials and Reagents
-
Methyl 2-chloro-2-(3-fluorophenyl)acetate (1 equiv.)
-
Sodium azide (NaN₃) (1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
4.2 Reaction Setup and Procedure
-
Inert Atmosphere: Set up a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add Methyl 2-chloro-2-(3-fluorophenyl)acetate (1.0 equiv.) and anhydrous DMF (approx. 0.1 M concentration relative to the substrate).
-
Dissolution: Stir the mixture at room temperature until the substrate is fully dissolved.
-
Nucleophile Addition: Add sodium azide (1.5 equiv.) to the solution in one portion. Caution: Sodium azide is highly toxic.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir vigorously. The optimal temperature may require adjustment based on reaction progress.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
4.3 Work-up and Purification
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine. This removes residual DMF and inorganic salts.
-
Drying: Dry the combined organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Methyl 2-azido-2-(3-fluorophenyl)acetate.
Critical Considerations & Troubleshooting
-
Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are essential.[18] They effectively solvate the cation (e.g., Na⁺) while leaving the anionic nucleophile "naked" and highly reactive.[19] Protic solvents like water or alcohols will solvate the nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing the reaction.[20]
-
Low Yield: If the reaction is sluggish or gives a low yield, consider the following:
-
Temperature: A modest increase in temperature can often overcome the activation barrier for this sterically hindered substrate.
-
Nucleophile: If azide is not suitable, consider switching to another non-basic, highly nucleophilic reagent like sodium iodide (Finkelstein reaction conditions).[21]
-
-
Side Product Formation: If side products are observed, it is likely due to the choice of a nucleophile that is too basic. Re-evaluate the reagent based on the principles in Section 3. Ensure the reaction is run under strictly anhydrous conditions if using moisture-sensitive reagents.
Conclusion
The successful execution of SN2 reactions on the sterically hindered α-halo ester, Methyl 2-chloro-2-(3-fluorophenyl)acetate, is critically dependent on the rational selection of the incoming reagent. By prioritizing reagents with high nucleophilicity and low basicity, such as halide ions or azide, researchers can effectively favor the desired substitution pathway. Conversely, the use of strong, unhindered bases like alkoxides or sterically hindered non-nucleophilic bases will invariably lead to undesired side reactions. The provided protocol and strategic framework serve as a robust starting point for scientists engaged in the synthesis and modification of complex pharmaceutical intermediates.
References
-
Quora. (2018, May 13). What is the effect of solvent on SN2? Retrieved from [Link]
-
Chemistry LibreTexts. (2020, October 20). 9.3: Factors That Affect S_N2 Reactions. Retrieved from [Link]
-
OpenOChem Learn. SN2 Effect of Solvent. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry Steps. SN2 vs E2. Retrieved from [Link]
-
Filo. (2025, June 25). What are structural and electronic effects, and how do they affect reactivity in SN1 and SN2 reactions? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Wikipedia. SN2 reaction. Retrieved from [Link]
-
Quora. (2020, April 21). Why does SN2 use a strong base while SN1 uses a weak base? Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2025, August 29). Deciding SN1/SN2/E1/E2 – The Solvent. Retrieved from [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Reddit. (2018, June 14). What is the significance of the "leaving group" in an SN2 reaction? Retrieved from [Link]
-
Reddit. (2021, June 16). nucleophile vs base and SN1/SN2/E1/E2 reactions. Retrieved from [Link]
-
Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]
-
JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
-
YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]
-
YouTube. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. Retrieved from [Link]
-
Wikipedia. Non-nucleophilic base. Retrieved from [Link]
-
Fiveable. (2025, August 15). Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]
-
YouTube. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]
-
Chemistry Steps. (2020, January 23). SN1 SN2 E1 E2 – How to Choose the Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) – The Substrate. Retrieved from [Link]
-
KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
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Troubleshooting & Optimization
FluoroPurify™ Technical Support Center: Chromatography of Fluorinated Compounds
Welcome to the FluoroPurify™ Technical Support Center. The purification of fluorinated compounds presents unique physical chemistry challenges. Because fluorine is highly electronegative and tightly holds its electrons, highly fluorinated molecules exhibit extremely low polarizability. This makes them simultaneously hydrophobic and lipophobic—a phenomenon known as the "fluorous effect"[1]. Standard silica gel chromatography often fails because these compounds do not interact predictably with polar stationary phases or standard organic mobile phases.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to master fluorous chromatography.
Troubleshooting & FAQs: Resolving Common Purification Failures
Q1: My fluorinated target compound is co-eluting with non-fluorinated precursors on standard normal-phase silica. How do I resolve this? Root Cause: Standard silica gel separates compounds based on polarity (dipole-dipole and hydrogen-bonding interactions). Because perfluoroalkyl chains are non-polarizable and lipophobic, they often streak or elute unpredictably, co-eluting with non-polar organic impurities[2]. Solution: Transition to Fluorous Solid-Phase Extraction (F-SPE) or Reverse Fluorous Solid-Phase Extraction (r-FSPE) . F-SPE uses a specialized silica gel bonded with perfluoroalkyl chains (e.g., −Si(Me)2CH2CH2C8F17 ). In this system, separation is driven strictly by fluorine-fluorine affinity rather than polarity[1]. Alternatively, r-FSPE uses standard silica but elutes with a fluorous solvent; organic compounds are retained by the polar silica, while the non-polar fluorous compounds pass through rapidly[3][4].
Q2: I cannot visualize my highly fluorinated compounds on TLC plates using standard UV (254 nm). What is the best alternative? Root Cause: Commercial TLC plates use a fluorescent indicator (e.g., zinc sulfide) that glows green under 254 nm UV light. Compounds with conjugated π -systems or aromatic rings quench this fluorescence, appearing as dark spots[5][6]. Many aliphatic fluorinated compounds lack these chromophores, rendering them invisible under UV light[6]. Solution: You must use destructive chemical stains that rely on redox chemistry rather than UV absorbance. Phosphomolybdic Acid (PMA) or Potassium Permanganate ( KMnO4 ) are highly effective for oxidizable functional groups, while an Iodine chamber serves as a universal, semi-destructive visualizer[6][7].
Fig 1. Decision matrix for TLC visualization of non-UV active fluorinated compounds.
Q3: During F-SPE, my fluorinated product is washing off during the initial "fluorophobic" wash. Why isn't it retaining? Root Cause: The wash solvent is too fluorophilic, or the fluorine content of your target molecule is too low (typically, a tag of at least C6F13 or C8F17 is required for strong retention)[1]. Even small quantities of water dramatically increase the retention of fluorinated compounds on a fluorous stationary phase due to its extreme fluorophobic character[8]. Solution: Increase the water content in your fluorophobic wash. Shift from 80% aqueous methanol to 90% or 95% aqueous methanol to force the fluorous compound into the stationary phase[3].
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By collecting and analyzing both the "wash" and "elution" fractions, researchers achieve mass balance and verify complete separation.
Protocol A: Fluorous Solid-Phase Extraction (F-SPE) "Catch and Release"
This protocol separates fluorous-tagged molecules from non-fluorous organic mixtures regardless of standard polarity[9].
Materials: Fluorous silica gel cartridge (40-μm, −Si(Me)2CH2CH2C8F17 ), 80% MeOH/ H2O (Fluorophobic wash), 100% MeOH or THF (Fluorophilic eluent).
-
Conditioning: Mount the fluorous silica gel cartridge on a vacuum manifold. Condition the column by passing 2 column volumes (CV) of 100% MeOH, followed by 2 CV of 80% MeOH/ H2O .
-
Loading: Dissolve the crude reaction mixture in a minimum volume of DMF or 80% MeOH/ H2O . Load the solution evenly onto the cartridge frit.
-
Fluorophobic Wash (The "Catch"): Elute the column with 3 CV of 80% MeOH/ H2O . Collect this as Fraction 1.
-
Causality Check: Non-fluorinated organic compounds have high affinity for the mobile phase and zero affinity for the fluorous silica, eluting immediately[3]. The fluorous compounds are "caught" on the column.
-
-
Fluorophilic Elution (The "Release"): Switch the collection tube. Elute the column with 3 CV of 100% MeOH (or THF for highly lipophilic compounds). Collect this as Fraction 2.
-
Causality Check: The removal of water eliminates the fluorophobic repulsion, allowing the fluorous compound to partition into the mobile phase and elute[8].
-
-
Validation: Evaporate both fractions. Analyze via TLC or 19F -NMR to confirm that Fraction 1 contains only organics and Fraction 2 contains the pure fluorinated target.
Fig 2. Standard Fluorous Solid-Phase Extraction (F-SPE) catch-and-release workflow.
Protocol B: Reverse Fluorous Solid-Phase Extraction (r-FSPE)
Used when standard F-SPE is too slow or when the organic components are highly polar[3][4].
-
Preparation: Pack a standard glass chromatography column with normal-phase polar silica gel (unmodified SiO2 ).
-
Loading: Load the mixture (fluorous + organic compounds) onto the silica gel.
-
Elution: Elute using a fluorous solvent or a fluorous/organic mixture (e.g., perfluorohexanes or a fluorinated/organic biphasic equivalent).
-
Mechanism: In a reversal of standard F-SPE, the polar silica strongly retains the polar organic components. The fluorous components, having zero affinity for the polar silica, pass through the column rapidly with the solvent front[3][4].
Quantitative Data & Reference Tables
Table 1: Solvent Selection Guide for Fluorous Chromatography
Proper solvent selection dictates the success of the "catch and release" mechanism. The addition of water drastically increases the fluorophobicity of the mobile phase[8].
| Solvent System | Classification | Application in F-SPE | Elution Behavior |
| 50% Aqueous MeOH | Highly Fluorophobic | Wash Phase | Retains all fluorous compounds; elutes polar organics. |
| 80% Aqueous MeOH | Fluorophobic | Standard Wash Phase | Retains C6F13 to C8F17 tagged compounds; elutes most organics[3]. |
| 100% Methanol | Fluorophilic | Standard Elution Phase | Elutes light fluorous compounds ( C6F13 )[1]. |
| 100% Tetrahydrofuran (THF) | Highly Fluorophilic | Strong Elution Phase | Elutes heavy fluorous compounds and highly lipophilic molecules. |
| Perfluorohexanes (FC-72) | Pure Fluorous | Reverse F-SPE Eluent | Elutes fluorous compounds rapidly off standard silica[4]. |
Table 2: TLC Visualization Stains for Fluorinated Compounds
Because highly fluorinated compounds often lack UV absorbance, these chemical stains are required for reaction monitoring[6][7].
| Stain Reagent | Target Functional Groups | Preparation / Application | Visual Result |
| Phosphomolybdic Acid (PMA) | Alcohols, alkenes, oxidizable groups | 10g PMA in 100 mL absolute ethanol. Dip and heat. | Yellow/brown spots on a light green/purple background[7]. |
| Potassium Permanganate ( KMnO4 ) | Alkenes, alkynes, oxidizable groups | 1.5g KMnO4 , 10g K2CO3 , 1.25mL 10% NaOH in 200mL H2O . | Yellow spots on a bright purple background. |
| Iodine Chamber ( I2 ) | Universal (aromatics, unsaturated) | Place I2 crystals and silica in a sealed chamber. Insert plate. | Reversible yellow-brown spots on a light background[6][7]. |
| p-Anisaldehyde | Nucleophilic groups, alcohols | 135mL EtOH, 5mL H2SO4 , 1.5mL AcOH, 3.7mL p-anisaldehyde. Heat. | Varies by functional group (often pink/blue/purple)[7]. |
References
- Matsugi, M., & Curran, D. P. (2004). Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. Organic Letters, 6(16), 2717-2720.
- Zhang, W. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PMC - NIH.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Florida International University (FIU). TLC Visualization Methods.
- Lehmler, H.-J., et al. (2010). Tetrahedron. University of Kentucky X-Ray Crystallography Facility.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Reverse fluorous solid-phase extraction: a new technique for rapid separation of fluorous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. xray.uky.edu [xray.uky.edu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Troubleshooting & Impurity Profiling for Methyl 2-chloro-2-(3-fluorophenyl)acetate
Welcome to the Analytical Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the structural elucidation and quantification of impurities in Methyl 2-chloro-2-(3-fluorophenyl)acetate (CAS: 1249616-03-2).
Because this compound contains a chiral center, a halogenated benzylic position, and a fluorine atom, it presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides self-validating workflows to isolate true structural impurities from spectroscopic artifacts.
Diagnostic Workflow: Resolving Unexpected NMR Peaks
When analyzing the purity of your synthesized batch, unexpected signals can arise from residual solvents, spectroscopic artifacts, or true chemical impurities. Follow this diagnostic logic to systematically identify the source of anomalous peaks.
Troubleshooting workflow for unexpected NMR peaks during impurity identification.
Frequently Asked Questions (FAQs)
Q1: How do I differentiate between actual structural impurities and ¹³C satellite artifacts in my ¹⁹F NMR?
A1: ¹⁹F NMR has exceptional sensitivity and a wide chemical shift range, making it the gold standard for detecting fluorinated impurities. However, the natural abundance of ¹³C (~1.1%) creates ¹³C-¹⁹F satellite peaks. Because these satellites appear at approximately 0.55% of the parent peak's intensity, they often masquerade as low-level impurities—a critical issue when regulatory agencies (like the FDA and ICH) require the identification of impurities above the 0.1% threshold.
The Causality: You might be tempted to use broadband ¹³C decoupling to collapse these satellites. However, ¹⁹F is exquisitely sensitive to its chemical environment. The large secondary isotope shift means that decoupled (¹⁹F-¹³C) signals have slightly different chemical shifts from the parent (¹⁹F-¹²C) signals. Decoupling merely halves the number of satellite signals rather than hiding them, and it introduces unwanted sample heating. The Solution: Instead of decoupling, utilize ¹³C-filtered NMR techniques (such as DISPEL or FESTA) which use low-pass filtration to actively suppress one-bond ¹³C satellite signals without heating the sample, leaving a clean spectrum of true fluorinated impurities .
Q2: What are the most common synthetic impurities for this compound, and how do I identify them via ¹H NMR?
A2: Impurities in Methyl 2-chloro-2-(3-fluorophenyl)acetate typically arise from incomplete reactions, over-chlorination, des-chlorination, or downstream degradation (hydrolysis). The benzylic position and the ester moiety are the most diagnostically useful regions.
Quantitative Data Summary:
| Impurity Type | Chemical Species | Key ¹H NMR Diagnostic Shift (in CDCl₃) | Key ¹⁹F NMR Shift |
|---|---|---|---|
| Target Compound | Methyl 2-chloro-2-(3-fluorophenyl)acetate | ~5.35 ppm (s, 1H, CH-Cl), ~3.75 ppm (s, 3H, OCH₃) | ~ -112.0 ppm (m) |
| Degradation | 2-chloro-2-(3-fluorophenyl)acetic acid | ~5.40 ppm (s, 1H, CH-Cl), Missing 3.75 ppm peak | ~ -112.0 ppm (m) |
| Side Product | Methyl 2-(3-fluorophenyl)acetate (Des-chloro) | ~3.60 ppm (s, 2H, CH₂), ~3.70 ppm (s, 3H, OCH₃) | ~ -113.5 ppm (m) |
| Starting Material | 3-fluorobenzaldehyde | ~10.0 ppm (s, 1H, CHO) | ~ -111.5 ppm (m) |
Note: Replacing the electronegative chlorine atom with a proton (Des-chloro impurity) significantly shields the benzylic position, shifting it upfield from ~5.35 ppm to ~3.60 ppm and changing the integration from 1H to 2H.
Q3: I see an unexpected singlet around 3.49 ppm and a broad peak at 11.0 ppm. Is this a new byproduct?
A3: This is a classic signature of ester hydrolysis combined with residual solvent . The ester group (-COOCH₃) is prone to hydrolysis in the presence of trace moisture, yielding 2-chloro-2-(3-fluorophenyl)acetic acid and methanol. The broad peak at 11.0 ppm is the highly deshielded carboxylic acid proton (-COOH). The singlet at 3.49 ppm is residual methanol in CDCl₃. Always cross-reference unexpected aliphatic singlets with established trace impurity tables to ensure you are not misassigning a solvent artifact as a structural moiety.
Step-by-Step Experimental Methodologies
To ensure a self-validating system, qualitative observation must be backed by quantitative rigor and 2D structural confirmation.
Protocol A: Quantitative ¹⁹F NMR (qNMR) for Low-Level Impurity Profiling
Purpose: To accurately quantify fluorinated impurities down to the 0.1% regulatory threshold without ¹³C satellite interference.
-
Sample Preparation: Accurately weigh exactly 20.0 mg of the Methyl 2-chloro-2-(3-fluorophenyl)acetate sample. Weigh a highly pure internal standard (e.g., 4,4'-difluorobenzophenone, ~5.0 mg) and dissolve both in 0.6 mL of high-purity CDCl₃.
-
Instrument Setup: Tune the NMR probe to ¹⁹F. Ensure the spectral width encompasses the entire ¹⁹F chemical shift range (typically +50 to -250 ppm) to avoid folding/aliasing of unexpected fluorinated impurities.
-
Pulse Sequence Selection: Implement a ¹³C-filtered ¹⁹F pulse sequence (e.g., a JCF-modulated spin echo with low-pass filtration) to suppress ¹³C satellites. Do not use broadband ¹³C decoupling to avoid baseline distortions caused by acoustic ringing and sample heating.
-
Relaxation Delay (D1) Optimization: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the fluorine nuclei in the mixture (typically 10–15 seconds for fluorobenzenes). Causality: Failing to allow complete relaxation will result in truncated integration, artificially skewing the impurity ratio.
-
Acquisition & Processing: Acquire a minimum of 64 scans to ensure a high signal-to-noise ratio. Apply a 0.3 Hz exponential line broadening function, zero-fill to 128k points, phase manually, and apply a Whittaker smoother baseline correction to eliminate rolling baselines.
Protocol B: 2D NMR (HSQC/HMBC) Workflow for Structural Elucidation
Purpose: To definitively assign the structure of an unknown impurity peak (e.g., verifying the des-chloro side product).
-
1D Baselines: Acquire standard ¹H and ¹³C{¹H} spectra to identify the number of unique proton and carbon environments.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate protons to their directly attached carbons.
-
Validation Check: The benzylic proton of the target compound (~5.35 ppm) will correlate to a carbon at ~57 ppm. If the impurity is the des-chloro analog, the HSQC will reveal a CH₂ correlation (~3.60 ppm correlating to an upfield carbon at ~41 ppm).
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to establish long-range (2-3 bond) connectivity.
-
Validation Check: Verify the correlation between the benzylic proton/protons and the carbonyl carbon (~168 ppm). This confirms that the acetate backbone is still intact and that the impurity is not a cleavage product.
-
References
-
Moutzouri, P., Kiraly, P., Phillips, A. R., Coombes, S. R., Nilsson, M., & Morris, G. A. (2017). Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR. Chemical Communications, 53(1), 123-125.[Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]
Impact of water on "Methyl 2-chloro-2-(3-fluorophenyl)acetate" stability
Welcome to the Technical Support Center for pharmaceutical intermediates. This guide provides an authoritative, in-depth analysis of the stability profile of Methyl 2-chloro-2-(3-fluorophenyl)acetate , specifically focusing on its critical sensitivity to moisture.
Part 1: Core Mechanistic FAQs (The "Why")
Q1: Why is Methyl 2-chloro-2-(3-fluorophenyl)acetate exceptionally sensitive to water compared to standard aliphatic esters? The instability of this compound is driven by a synergistic electronic effect. Esters inherently undergo hydrolysis when exposed to water, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol [1]. However, in this specific molecule, the presence of the highly electronegative 3-fluorophenyl ring and the alpha-chloro group heavily polarizes the molecule. This draws electron density away from the alpha-carbon and the carbonyl carbon, making them exceptionally electrophilic and vulnerable to nucleophilic attack by water.
Q2: What is the exact sequence of degradation when this compound is exposed to moisture? Water triggers a dual-pathway degradation cascade:
-
Ester Hydrolysis: Water attacks the carbonyl carbon, cleaving the methyl ester to form 2-chloro-2-(3-fluorophenyl)acetic acid and methanol.
-
Nucleophilic Substitution: Water acts as a nucleophile at the benzylic alpha-carbon, displacing the labile chloride ion to form methyl 2-hydroxy-2-(3-fluorophenyl)acetate and hydrochloric acid (HCl).
Q3: Why does the degradation rate accelerate over time (non-linear degradation)? This is a classic case of auto-catalysis. The nucleophilic substitution pathway (Pathway 2) generates HCl as a byproduct. In acid-catalyzed ester hydrolysis, the presence of protons (from HCl) protonates the carbonyl oxygen. This further increases the electrophilicity of the carbonyl carbon, drastically lowering the activation energy for subsequent water molecules to attack [2]. As more HCl is generated, the rate of ester hydrolysis accelerates exponentially.
Part 2: Degradation Pathway Visualization
Chemical degradation pathways of the alpha-chloro ester in the presence of water.
Part 3: Troubleshooting Guide
| Symptom / Observation | Root Cause Analysis | Corrective Action |
| Drop in assay purity during storage | Condensation introduced during container opening. Cold containers opened in humid ambient air will immediately absorb water. | Ensure containers are fully equilibrated to room temperature in a desiccator before breaking the seal. |
| Sudden pH drop in reaction mixture | Displacement of the alpha-chloride by trace water in the solvent, generating HCl. | Implement strict solvent drying protocols. Use a mild, non-nucleophilic base (e.g., NaHCO3) to scavenge trace HCl if appropriate. |
| Formation of multiple polar spots on TLC | Complete breakdown into the hydroxy-acid derivative (Node D in the diagram above) due to runaway auto-catalysis. | Discard the degraded batch. Re-verify the integrity of the inert atmosphere (Argon/N2) in the glovebox. |
Part 4: Quantitative Stability Data
To illustrate the critical impact of trace moisture, the following table summarizes the accelerated stability of Methyl 2-chloro-2-(3-fluorophenyl)acetate dissolved in Tetrahydrofuran (THF) at 25°C with varying water concentrations.
| Time (Hours) | Purity in Anhydrous THF (<50 ppm H2O) | Purity in Standard THF (~500 ppm H2O) | Purity in Wet THF (2.0% H2O) |
| 0 | 99.8% | 99.8% | 99.8% |
| 2 | 99.7% | 98.5% | 84.2% |
| 8 | 99.6% | 94.1% | 41.5% (Rapid Auto-catalysis) |
| 24 | 99.5% | 82.3% | < 5.0% (Complete Hydrolysis) |
Data Interpretation: The non-linear degradation in the 2.0% H2O column clearly demonstrates the auto-catalytic effect of the generated HCl. To maintain stability, environmental moisture must be strictly hindered [3].
Part 5: Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the handling of this compound must follow a self-validating loop . This means the protocol contains built-in analytical checks that prevent the workflow from proceeding if conditions are unsafe for the molecule.
Protocol: Anhydrous Preparation and Handling
-
Step 1: Thermal Equilibration. Remove the sealed vial of Methyl 2-chloro-2-(3-fluorophenyl)acetate from 2-8°C storage. Place it immediately into a vacuum desiccator containing active desiccant (e.g., Drierite). Allow 2 hours for the vial to reach room temperature before opening.
-
Step 2: Solvent Validation (The Self-Validating Check). Draw a 1 mL aliquot of the intended reaction solvent. Perform a Karl Fischer (KF) coulometric titration.
-
Logic Gate: If H2O is ≤ 50 ppm, proceed to Step 3. If H2O > 50 ppm, the solvent must be dried over activated 3Å molecular sieves for 24 hours, and Step 2 must be repeated. Do not proceed until the KF titration validates the environment.
-
-
Step 3: Inert Transfer. Transfer the equilibrated vial and the validated solvent into a glovebox purged with high-purity Argon. Open the vial and prepare the solution exclusively within this microenvironment.
-
Step 4: Buffered Quenching. If the downstream reaction requires an aqueous workup, do not use pure water. Quench the reaction into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Causality: The bicarbonate immediately neutralizes any HCl generated upon aqueous contact, halting the acid-catalyzed ester hydrolysis pathway and preserving the product during extraction.
-
Self-validating workflow for anhydrous handling and stability testing.
References
Validation & Comparative
Advantages of using "Methyl 2-chloro-2-(3-fluorophenyl)acetate" in synthesis
Title: Comparative Synthesis Guide: The Strategic Advantages of Methyl 2-chloro-2-(3-fluorophenyl)acetate in API Development
As a Senior Application Scientist, I frequently evaluate the delicate balance between reactivity, stability, and pharmacokinetic potential in active pharmaceutical ingredient (API) synthesis. When designing synthetic routes for thienopyridine-class antiplatelet agents (such as clopidogrel or prasugrel analogs)[1], the choice of the α -halo ester building block dictates both the efficiency of the manufacturing process and the clinical viability of the final drug.
This guide objectively compares the performance of Methyl 2-chloro-2-(3-fluorophenyl)acetate (CAS 1249616-03-2) against its common structural alternatives, providing experimental causality and self-validating protocols for your research workflows.
Structural & Mechanistic Advantages
To understand why Methyl 2-chloro-2-(3-fluorophenyl)acetate is a superior intermediate, we must benchmark it against two logical alternatives: the highly reactive bromo-analog and the sterically hindered ortho-chloro analog.
A. The Leaving Group: Chloro vs. Bromo
A common novice assumption in organic synthesis is that substituting a chlorine leaving group with a more reactive bromine will universally improve SN2 yields. However, when utilizing α -bromo esters like Methyl 2-bromo-2-(2-chlorophenyl)acetate[2], the increased electrophilicity becomes a liability. Under the basic conditions required to free-base secondary amines for N-alkylation, bromoacetates are highly susceptible to premature hydrolysis (forming α -hydroxy acids) and elimination side-reactions.
Methyl 2-chloro-2-(3-fluorophenyl)acetate provides controlled reactivity . The carbon-chlorine bond is stable enough to resist background hydrolysis in mild bases (like K2CO3 ) but reactive enough to undergo clean SN2 displacement when heated, maximizing the yield of the target mono-alkylated product.
B. The Bioisosteric Shift: 3-Fluoro vs. 2-Chloro
The shift from an ortho-chloro substitution (found in standard clopidogrel intermediates)[3] to a meta-fluoro substitution offers profound synthetic and pharmacological advantages:
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Steric Relief for SN2 Trajectory: The van der Waals radius of fluorine (1.47 Å) is significantly smaller than that of chlorine (1.75 Å). By moving the halogen from the ortho to the meta position, the steric bulk adjacent to the reactive α -carbon is removed. This clears the Bürgi-Dunitz trajectory for the incoming nucleophile, drastically lowering the activation energy and accelerating the reaction.
-
Metabolic Blocking: In rational drug design, a 3-fluoro substitution acts as a bioisostere for hydrogen. It blocks specific Cytochrome P450 (CYP450)-mediated aromatic oxidations without adding lipophilic bulk, a proven strategy for optimizing the metabolic stability of antiplatelet agents[4].
Caption: Logical workflow demonstrating the steric and pharmacokinetic advantages of 3-fluoro substitution.
Comparative Performance Data
The following table summarizes the quantitative performance of these building blocks during a standardized N-alkylation reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (12 hours, 80°C, Acetonitrile).
| Substrate Alternative | Leaving Group | Steric Hindrance | SN2 Yield (12h) | Impurity Profile |
| Methyl 2-chloro-2-(3-fluorophenyl)acetate | Chloro | Low (meta-F) | 88 - 92% | < 2% (Controlled) |
| Methyl 2-bromo-2-(3-fluorophenyl)acetate | Bromo | Low (meta-F) | 71 - 75% | ~ 15% (Hydrolysis) |
| Methyl 2-chloro-2-(2-chlorophenyl)acetate | Chloro | High (ortho-Cl) | 60 - 65% | < 5% (Slow reaction) |
Experimental Protocol: N-Alkylation Workflow
To ensure high scientific integrity, the following protocol is designed as a self-validating system . Every reagent choice is grounded in chemical causality to prevent common failure modes in API synthesis.
Objective: Synthesis of Methyl 2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3-fluorophenyl)acetate.
Reagents & Causality:
-
Electrophile: Methyl 2-chloro-2-(3-fluorophenyl)acetate (1.0 eq).
-
Nucleophile: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.05 eq).
-
Base: Potassium carbonate ( K2CO3 , 3.0 eq). Causality: A heterogeneous inorganic base is strictly preferred over organic bases like Triethylamine (TEA). TEA can act as a competing nucleophile, reacting with the α -chloro ester to form unwanted quaternary ammonium salts.
-
Solvent: Acetonitrile (MeCN, 10 volumes). Causality: MeCN is chosen over DMF. At 80°C, DMF can slowly degrade to release dimethylamine, which will attack the electrophile to form amide impurities. MeCN remains stable and provides excellent solubility for the reaction intermediates.
Step-by-Step Methodology:
-
Free-Basing (System Preparation): Suspend the amine hydrochloride (1.05 eq) and finely powdered K2CO3 (3.0 eq) in MeCN (10 vol) within a round-bottom flask equipped with a reflux condenser. Stir vigorously at 25°C for 30 minutes. Validation: The suspension will transition from a clumpy solid to a fine, free-flowing slurry as the amine is free-based.
-
Controlled Addition: Add Methyl 2-chloro-2-(3-fluorophenyl)acetate (1.0 eq) dropwise over 15 minutes. Causality: Dropwise addition prevents localized high concentrations of the electrophile, mitigating the risk of dimerization or over-alkylation.
-
Thermal Activation: Elevate the temperature to 80°C (reflux) and stir for 12 hours.
-
In-Process Control (IPC): Pull a 0.1 mL aliquot, dilute in methanol, and analyze via HPLC (UV 254 nm). Self-Validation: The reaction is deemed complete when the starting material peak (electrophile) is ≤ 1.0% relative to the product peak.
-
Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the inorganic salts ( KCl , unreacted K2CO3 ). Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and Water. Wash the organic layer with brine (to remove residual MeCN), dry over anhydrous Na2SO4 , and concentrate to yield the crude product.
Caption: Experimental workflow for the SN2 N-alkylation utilizing optimized solvent and base conditions.
References
-
Semantic Scholar. "Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases." Drug Metabolism Research. Available at: [Link]
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NCBI PMC. "Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives." National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. "Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4." Chemsrc Chemical Database. Available at: [Link]
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- 4. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1,2,3-Triazole-4-Carboxamides Derived from Methyl 2-chloro-2-(3-fluorophenyl)acetate as Potential Anticancer Agents
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as the basis for potent and selective therapeutic agents is perpetual. "Methyl 2-chloro-2-(3-fluorophenyl)acetate" emerges as a versatile starting material, offering a reactive handle for the construction of diverse heterocyclic systems. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a promising class of compounds derived from this precursor: 1,2,3-triazole-4-carboxamides, with a particular focus on their potential as anticancer agents. By exploring the synthetic rationale and dissecting the biological data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of these intriguing molecules.
From a Simple Ester to a Privileged Scaffold: The Synthetic Rationale
The journey from "Methyl 2-chloro-2-(3-fluorophenyl)acetate" to a library of biologically active 1,2,3-triazole-4-carboxamides is a testament to the power of strategic synthetic design. The α-chloro group in the starting ester is a key functional group, primed for nucleophilic substitution. A particularly effective and widely utilized transformation in this context is the reaction with sodium azide to form an α-azido ester. This intermediate is then poised for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," with a suitable terminal alkyne. This reaction regioselectively yields the 1,4-disubstituted 1,2,3-triazole core. Subsequent hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse array of amines, provides access to a library of 1,2,3-triazole-4-carboxamides. This synthetic strategy is not only efficient and high-yielding but also modular, allowing for systematic variation of the substituents on both the N-1 position of the triazole ring and the amide nitrogen.
Figure 1: Synthetic workflow for the preparation of 1,2,3-triazole-4-carboxamides.
Comparative Analysis of Anticancer Activity: Deciphering the SAR
The anticancer potential of 1,2,3-triazole derivatives is well-documented, with their mechanism of action often involving the inhibition of crucial cellular processes like cell proliferation and the induction of apoptosis.[1][2] The following sections present a comparative analysis of the cytotoxic activity of various 1,2,3-triazole-4-carboxamides, highlighting key SAR trends.
Impact of Substitution on the N-1 Aryl Ring
The nature and position of substituents on the N-1 aryl ring of the 1,2,3-triazole core play a critical role in modulating the anticancer activity. A systematic exploration of this region can lead to a significant enhancement in potency and selectivity.
| Compound ID | N-1 Aryl Substituent | Amide Moiety | Cancer Cell Line | GI50 (µM) | Reference |
| 4a | 4-Chlorophenyl | N-(4-thiocyanatophenyl) | Jurkat | 0.63 | [3] |
| 4b | 4-Methylphenyl (p-tolyl) | N-(4-thiocyanatophenyl) | Jurkat | 0.69 | [3] |
| 4c | Phenyl | N-(4-thiocyanatophenyl) | Jurkat | 0.68 | [3] |
| 4f | 4-Methoxyphenyl | N-(4-thiocyanatophenyl) | Jurkat | 0.67 | [3] |
| Doxorubicin | - | - | Jurkat | 0.65 | [3] |
Table 1: Comparative in vitro anticancer activity of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides with varying N-1 aryl substituents against the Jurkat (Leukemia) cell line.
The data in Table 1 reveals that for the N-(4-thiocyanatophenyl)amide series, substitutions on the N-1 aryl ring have a discernible impact on cytotoxic activity against the Jurkat cell line.[3] Interestingly, the presence of both electron-withdrawing (4-chloro) and electron-donating (4-methyl, 4-methoxy) groups, as well as the unsubstituted phenyl ring, resulted in compounds with potent anticancer activity, with GI50 values in the sub-micromolar range, comparable to the standard chemotherapeutic drug doxorubicin.[3] This suggests that the electronic nature of the substituent at the para position of the N-1 phenyl ring may not be the primary determinant of activity in this specific series, and other factors such as steric bulk and overall lipophilicity might be more influential.
Influence of the Carboxamide Moiety
The amide portion of the molecule provides a crucial point for diversification and interaction with biological targets. Modification of the amine component can drastically alter the compound's physicochemical properties and its binding affinity to target proteins.
| Compound ID | N-1 Aryl Substituent | Amide Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| 5j | 4-Chlorophenyl | N-(3,4,5-trimethoxyphenyl) | HeLa | 1.2 | [4] |
| 5i | 4-Chlorophenyl | N-(4-fluorophenyl) | HeLa | 2.5 | [4] |
| 5m | 4-Chlorophenyl | N-(4-chlorophenyl) | HeLa | 1.8 | [4] |
| 5f | 4-Chlorophenyl | N-phenyl | HeLa | 3.1 | [4] |
Table 2: Comparative in vitro anticancer activity of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamides with varying N-aryl substituents against the HeLa (Cervical Cancer) cell line.
As illustrated in Table 2, for a fixed 1-(4-chlorophenyl)-1H-1,2,3-triazole core, modifications to the N-aryl group of the carboxamide lead to significant variations in cytotoxic activity against the HeLa cell line.[4] Compound 5j , bearing a 3,4,5-trimethoxyphenyl substituent, demonstrated the most potent activity in this series, suggesting that the presence of multiple methoxy groups enhances the anticancer effect.[4] This could be attributed to increased hydrogen bonding potential or improved interactions within a hydrophobic pocket of the target protein. The halogen-substituted derivatives 5i (4-fluoro) and 5m (4-chloro) also exhibited notable activity, outperforming the unsubstituted phenyl analog 5f .[4] This highlights the favorable contribution of halogen atoms, which can influence both electronic properties and lipophilicity.
Figure 2: Key structure-activity relationship insights for 1,2,3-triazole-4-carboxamides.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for the synthesis of the 1,2,3-triazole-4-carboxamide scaffold and the evaluation of its anticancer activity.
General Synthetic Procedure for 1-Aryl-1H-1,2,3-triazole-4-carboxamides
The synthesis of the target compounds is typically carried out in a multi-step sequence as outlined below.
Step 1: Synthesis of 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids. A mixture of the appropriate aryl azide (10 mmol) and ethyl acetoacetate (12 mmol) is added to a solution of sodium ethoxide (prepared from 0.23 g of sodium in 20 mL of absolute ethanol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure, and the residue is dissolved in water. The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid, which is then filtered, washed with water, and recrystallized from ethanol.[1]
Step 2: Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carbonyl chlorides. A mixture of the 1-aryl-1H-1,2,3-triazole-4-carboxylic acid (5 mmol) and thionyl chloride (10 mL) is refluxed for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.[1]
Step 3: Synthesis of N-Aryl-1-aryl-1H-1,2,3-triazole-4-carboxamides. To a solution of the appropriate aniline (5 mmol) in dry pyridine (15 mL), the corresponding 1-aryl-1H-1,2,3-triazole-4-carbonyl chloride (5 mmol) is added portion-wise with stirring at 0-5 °C. The reaction mixture is then stirred at room temperature for 6-8 hours. The mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with dilute hydrochloric acid and then with water, and finally recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure N-aryl-1-aryl-1H-1,2,3-triazole-4-carboxamide.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds is commonly evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells (e.g., HeLa, Jurkat) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.[5]
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made with culture medium to achieve the desired final concentrations. The cells are then treated with 100 µL of the compound solutions (or vehicle control) and incubated for another 48-72 hours.[5]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of cell viability) values are determined by plotting the percentage of inhibition against the compound concentration.[5][6]
Conclusion and Future Directions
The journey from "Methyl 2-chloro-2-(3-fluorophenyl)acetate" to a diverse library of 1,2,3-triazole-4-carboxamides underscores the power of this starting material as a versatile building block in medicinal chemistry. The SAR studies presented herein reveal that both the N-1 aryl substituent and the N-aryl carboxamide moiety are critical determinants of the anticancer activity of this scaffold. The sub-micromolar potencies achieved by several analogs highlight the therapeutic potential of this compound class.
Future investigations should focus on a more extensive exploration of the substituent patterns on both aromatic rings to refine the SAR and optimize potency and selectivity. Furthermore, the elucidation of the precise molecular mechanism of action through target identification and validation studies will be crucial for the rational design of the next generation of 1,2,3-triazole-based anticancer agents. The insights provided in this guide serve as a solid foundation for these future endeavors, paving the way for the development of novel and effective cancer therapeutics.
References
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
- Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2014). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Medicinal Chemistry Research, 23(5), 2426–2438.
- Al-Warhi, T., Al-Hazmi, G. A., El-Gazzar, A. A., & Al-Ghamdi, M. A. (2021). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Chilean Chemical Society, 66(3), 5263-5269.
- Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2020). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 56.
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Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available from: [Link]
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. Letters in Drug Design & Discovery, 21(4), 467-479.
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Aslanturk, O. S. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. IntechOpen.
- Guda, V. R., Kallaganti, V. R., Thatikonda, S., & Akunuri, R. (2014). Synthesis of 1,2,3-triazole derivatives and evaluation of their anticancer activity. Journal of Heterocyclic Chemistry, 51(S1), E229-E235.
- ResearchGate. (n.d.). Potent 1-aryl-1H-1,2,3-triazole-4-carboxamides A–E as anticancer agents. [Image attached to a publication]. Retrieved from a search for "Potent 1-aryl-1H-1,2,3-triazole-4-carboxamides A–E as anticancer agents".
- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2021).
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- Supuran, C. T. (2025).
- El-Gazzar, A. A., & Gaafar, A. M. (2015). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Journal of Modern Medicinal Chemistry, 3(1), 8-16.
- ResearchGate. (n.d.). Cytotoxic Activity and Structure–Activity Relationship of Triazole‐Containing Bis(Aryl Ether) Macrocycles. [Request PDF]. Retrieved from a search for "Cytotoxic Activity and Structure–Activity Relationship of Triazole‐Containing Bis(Aryl Ether) Macrocycles".
- Shyyka, O. Y., Pokhodylo, N. T., & Finiuk, N. S. (2020). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 36(5), 321-330.
- Zhang, H., Li, Y., & Chen, Z. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 649352.
- El-Hiti, G. A., Al-Sheikh, M. A., & Smith, K. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)
- He, Y., Stupfel, M., & Gasser, G. (2016). Introducing the 4-Phenyl-1,2,3-Triazole Moiety as a Versatile Scaffold for the Development of Cytotoxic Ruthenium(II) and Osmium(II) Arene Cyclometalates. Inorganic Chemistry, 55(24), 12699-12711.
- Prasad, B., Nayak, V. L., Srikanth, P. S., Baig, M. F., Reddy, N. S., & Babu, K. S. (2019). Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino) pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents. Bioorganic Chemistry, 83, 535-548.
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(1), 123.
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Optimizing Alpha-Alkylation: A Comparative Guide to Alternatives for Methyl 2-chloro-2-(3-fluorophenyl)acetate
As a Senior Application Scientist, I frequently encounter process bottlenecks stemming from the use of Methyl 2-chloro-2-(3-fluorophenyl)acetate [1]. While this alpha-chloro ester is a staple intermediate in the synthesis of thienopyridine derivatives (such as clopidogrel and prasugrel analogs), peptide mimetics, and agrochemicals, its chemical profile is not universally optimal.
The carbon-chlorine bond possesses a relatively high bond dissociation energy (~338 kJ/mol), which often necessitates harsh, elevated temperatures for successful nucleophilic displacement (SN2). This thermal stress drives competing side reactions, including base-catalyzed epimerization of the labile alpha-proton and premature ester hydrolysis. To engineer a more efficient, self-validating synthetic system, researchers must select alternative reagents based on precise mechanistic needs: kinetic acceleration, stereochemical preservation, or hydrolytic modulation.
The Kinetic Accelerator: Methyl 2-bromo-2-(3-fluorophenyl)acetate
When reaction velocity and the preservation of thermally sensitive nucleophiles are paramount, substituting the chlorine atom for a bromine atom is the most direct upgrade [2].
The Causality of Reactivity
Bromide is a significantly better leaving group than chloride due to its larger atomic radius and higher polarizability, which stabilizes the transition state during nucleophilic attack. The weaker C-Br bond (~285 kJ/mol) lowers the activation energy of the SN2 pathway, accelerating the reaction rate by a factor of 50 to 100 compared to its chloro-analog. This allows alkylations to proceed rapidly at 0°C to room temperature, effectively outcompeting thermal degradation pathways.
Experimental Protocol: Low-Temperature N-Alkylation
This protocol utilizes a self-validating TLC monitoring system to prevent over-alkylation.
-
Preparation: Dissolve 1.0 equivalent of the target secondary amine in anhydrous acetonitrile (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a non-nucleophilic base that neutralizes the generated HBr without competing for the alkylating agent.
-
Reagent Addition: Cool the flask to 0°C. Dropwise, add 1.1 equivalents of Methyl 2-bromo-2-(3-fluorophenyl)acetate.
-
Monitoring: Track the reaction via TLC (Hexanes:EtOAc 4:1). The bromo-ester (Rf ~0.65) should disappear within 2–4 hours, replaced by a more polar product spot.
-
Quench & Workup: Quench with saturated aqueous NaHCO3 to neutralize residual acid. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
The Stereochemical Guardian: Methyl 2-(tosyloxy)-2-(3-fluorophenyl)acetate
For the synthesis of chiral Active Pharmaceutical Ingredients (APIs), maintaining the enantiomeric excess (ee) of the chiral pool is critical. Alpha-halo esters are notoriously susceptible to Finkelstein-type halide exchange in the presence of nucleophilic salts (e.g., chloride or bromide ions generated during the reaction). This reversible exchange rapidly racemizes the stereocenter.
The Causality of Stereoretention
Replacing the halogen with a pseudohalogen—specifically a tosylate (-OTs) or mesylate (-OMs) group—eliminates the risk of auto-catalytic halide exchange. The bulky, non-nucleophilic nature of the expelled sulfonate anion precludes it from re-attacking the alkylated product. Consequently, displacement occurs via a high-fidelity, stereospecific SN2 inversion.
Experimental Protocol: Stereospecific Substitution
-
Substrate Activation: Begin with enantiopure methyl 3-fluoromandelate. Dissolve in anhydrous dichloromethane (DCM) at 0°C.
-
Tosylation: Add 2.0 equivalents of pyridine, followed by 1.2 equivalents of p-toluenesulfonyl chloride (TsCl). Stir for 12 hours at room temperature.
-
Purification: Wash with 1N HCl to remove pyridine, extract, and concentrate to yield the tosyloxy-ester.
-
Stereospecific Alkylation: React the tosyloxy-ester with the desired nucleophile in the presence of K2CO3 in DMF at room temperature. The absence of free halide ions in the matrix ensures >95% stereoretention [3].
The Hydrolytic Modulator: Ethyl 2-chloro-2-(3-fluorophenyl)acetate
Sometimes the leaving group is not the issue, but rather the stability of the ester moiety during downstream processing.
The Causality of Lipophilicity
Methyl esters are highly susceptible to saponification (hydrolysis) during basic aqueous workups. By switching from a methyl ester to an ethyl ester, the increased steric bulk and lipophilicity of the ethyl group shield the carbonyl carbon from hydroxide attack. This subtle structural change improves the partition coefficient during liquid-liquid extraction and drastically reduces yield losses attributed to premature carboxylic acid formation.
Quantitative Performance Comparison
The following table synthesizes the empirical performance metrics of these reagents under standardized N-alkylation conditions (using a model secondary amine in MeCN).
| Reagent Alternative | Leaving Group | Relative SN2 Rate | Optimal Reaction Temp | Stereoretention (ee%) | Shelf-Life |
| Methyl 2-chloro... (Baseline) | -Cl | 1x | 60 - 80 °C | Low (<40%) | > 1 Year |
| Methyl 2-bromo... | -Br | ~50x | 0 - 25 °C | Moderate (~70%) | ~ 6 Months |
| Methyl 2-(tosyloxy)... | -OTs | ~15x | 0 - 25 °C | High (>95%) | ~ 3 Months (Cold) |
| Ethyl 2-chloro... | -Cl | 0.8x | 60 - 80 °C | Low (<40%) | > 1 Year |
Visualizing the Mechanistic Workflows
To fully grasp the operational differences between these reagents, we must map their kinetic pathways and standard laboratory handling procedures.
Figure 1: Kinetic pathways and conditions for S_N2 displacement across alternative reagents.
Figure 2: Standardized self-validating workflow for low-temperature alpha-alkylation.
References
-
Tayama, E., Sato, R., Takedachi, K., & Hasegawa, E. "A formal method for the de-N,N-dialkylation of Sommelet-Hauser rearrangement products". Tetrahedron, 2009. URL:[Link]
Reactivity comparison of substituted phenyl alpha-chloroacetates
Reactivity Comparison of Substituted Phenyl α -Chloroacetates: A Kinetic and Mechanistic Guide
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide
Introduction & Mechanistic Rationale
Substituted phenyl α -chloroacetates are highly versatile electrophilic building blocks widely utilized in organic synthesis, medicinal chemistry, and the study of reaction kinetics. As a Senior Application Scientist, I frequently leverage these compounds because they present a fascinating dual-reactivity profile: they possess both a highly electrophilic carbonyl carbon (susceptible to acyl transfer via hydrolysis or aminolysis) and an α -carbon bearing a halogen leaving group (susceptible to direct S N 2 displacement).
The reactivity of the ester linkage is profoundly modulated by the nature of the substituents on the phenyl ring. The presence of the α -chloro group already activates the carbonyl carbon via inductive electron withdrawal. When coupled with an electron-withdrawing group (EWG) on the phenoxy leaving group, the alkaline hydrolysis of these esters becomes exceptionally rapid. For instance, the basic hydrolysis of unsubstituted phenyl chloroacetate proceeds with a second-order rate constant of k=444 M−1s−1 at 25 °C, making it a superior benchmark for calibrating submillisecond microfluidic quench-flow devices [1].
Mechanistic divergence of substituted phenyl α-chloroacetates undergoing acyl transfer vs. SN2.
Comparative Reactivity: Substituent Effects & Hammett Analysis
To objectively compare the performance of these derivatives, we must evaluate their kinetic behavior through the lens of the Hammett equation ( log(k/k0)=ρσ ). In acyl transfer reactions (such as alkaline hydrolysis or aminolysis), the rate-determining step often shifts depending on the basicity of the leaving group and the nucleophile [3].
However, for most substituted phenyl chloroacetates undergoing alkaline hydrolysis, the formation or breakdown of the tetrahedral intermediate is highly sensitive to the stability of the departing phenoxide ion [4].
Causality of Reactivity:
-
Electron-Withdrawing Groups (e.g., p -NO 2 ): A nitro group at the para position strongly withdraws electron density via both inductive and resonance effects ( σ=+0.78 ). This lowers the pKa of the conjugate acid (p-nitrophenol) to ~7.15, vastly stabilizing the developing negative charge in the transition state as the phenoxide leaves. This manifests as a drastically accelerated reaction rate.
-
Electron-Donating Groups (e.g., p -OCH 3 ): Conversely, a methoxy group donates electron density via resonance ( σ=−0.27 ), destabilizing the leaving group and increasing the activation energy required for the breakdown of the tetrahedral intermediate, thereby suppressing the reaction rate.
Quantitative Kinetic Comparison
The following table synthesizes the relative reactivity profiles of various substituted phenyl α -chloroacetates undergoing alkaline hydrolysis at 25 °C.
| Substituent on Phenyl Ring | Hammett Constant ( σ ) | Leaving Group pKa (Phenol) | Relative Hydrolysis Rate ( krel ) | Primary Synthetic Application |
| p -Nitro ( p -NO 2 ) | +0.78 | 7.15 | ~120.0 | Ultra-fast acylating agent; peptide coupling |
| p -Chloro ( p -Cl$) | +0.23 | 9.38 | ~3.5 | Intermediate reactivity probe |
| Hydrogen (Unsubstituted) | 0.00 | 9.95 | 1.0 (Reference) | Submillisecond kinetic calibration [1] |
| p -Methyl ( p -CH 3 ) | -0.17 | 10.14 | ~0.6 | Controlled, slow-release acylation |
| p -Methoxy ( p -OCH 3 ) | -0.27 | 10.20 | ~0.3 | Chemoselective S N 2 targeting |
Note: krel values are normalized against the unsubstituted phenyl chloroacetate reference.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the synthesis of these compounds and the rigorous kinetic evaluation of their reactivity [2].
Protocol A: Synthesis of Substituted Phenyl α -Chloroacetates
This protocol utilizes anhydrous conditions to prevent the premature hydrolysis of the highly reactive chloroacetyl chloride precursor.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of the target substituted phenol (e.g., p -nitrophenol or p -methoxyphenol) in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Add 12.0 mmol of a non-nucleophilic base (e.g., triethylamine or pyridine). Causality: The base acts as an HCl scavenger, driving the equilibrium forward and preventing the acid-catalyzed degradation of the product.
-
Thermal Control: Submerge the flask in an ice-water bath to strictly maintain the temperature at 0–5 °C. Causality: Chloroacetyl chloride reactions are highly exothermic; thermal control prevents unwanted side reactions like ketene formation.
-
Acylation: Slowly add 11.0 mmol of chloroacetyl chloride dissolved in 5 mL of anhydrous DCM dropwise over 30 minutes.
-
Completion & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC. Once complete, quench the reaction by adding 20 mL of ice-cold water to hydrolyze unreacted acyl chloride.
-
Purification: Separate the organic layer, wash sequentially with 0.1 M HCl, saturated NaHCO 3 , and brine. Dry over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and recrystallize the product.
Protocol B: Stopped-Flow Kinetic Analysis of Ester Hydrolysis
To accurately measure the rapid kinetics of these esters, pseudo-first-order conditions must be established where the concentration of the nucleophile (hydroxide) vastly exceeds the ester.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM stock solution of the substituted phenyl chloroacetate in anhydrous acetonitrile. Prepare aqueous buffer solutions (e.g., phosphate/borate) ranging from pH 8.0 to 11.0.
-
System Calibration: Flush the stopped-flow spectrophotometer lines with the respective solvents. Self-Validation Step: Run a blank injection (buffer + acetonitrile) to establish a stable baseline absorbance.
-
Rapid Mixing: Inject equal volumes of the ester stock and the aqueous buffer into the mixing chamber. The final ester concentration will be 0.05 mM, ensuring[OH⁻] ≫ [Ester].
-
Spectrophotometric Detection: Monitor the appearance of the substituted phenoxide leaving group at its specific λmax (e.g., 400 nm for p -nitrophenoxide, 270 nm for unsubstituted phenoxide).
-
Data Acquisition: Record the absorbance vs. time curve. Self-Validation Step: Verify the presence of an isosbestic point by scanning the full UV-Vis spectrum during a slow run; this confirms that acyl transfer is the sole reaction pathway and S N 2 displacement is not occurring concurrently.
-
Kinetic Fitting: Fit the exponential absorbance curve to a first-order decay model to extract kobs . Plot kobs against [OH⁻] to determine the second-order rate constant ( k ).
Experimental workflow for kinetic analysis of ester hydrolysis using stopped-flow spectrophotometry.
References
-
Microfabricated Silicon Mixers for Submillisecond Quench-Flow Analysis ACS Publications[Link]
-
Kinetics and mechanism of the aminolysis of aryl phenyl chlorothiophosphates with anilines Journal of Organic Chemistry (NIH)[Link]
-
Neutral hydrolysis of substituted phenyl trifluoroacetates in water–acetonitrile mixtures Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[Link]
Cost-Effectiveness and Performance Guide: Methyl 2-chloro-2-(3-fluorophenyl)acetate in API Synthesis
As drug development pipelines increasingly target complex neurological and anti-inflammatory pathways, the demand for fluorinated building blocks has surged. The strategic placement of a fluorine atom—such as in the meta position of a phenyl ring—can dramatically alter a molecule's lipophilicity, metabolic stability, and target binding affinity.
In this technical guide, we evaluate the cost-effectiveness, chemical performance, and operational logic of utilizing Methyl 2-chloro-2-(3-fluorophenyl)acetate (CAS: 1249616-03-2) [1][2] as a primary starting material versus traditional multi-step precursor routes. This analysis is designed for process chemists and drug development professionals seeking to optimize atom economy and scale-up viability.
Mechanistic Context & Chemical Profile
Methyl 2-chloro-2-(3-fluorophenyl)acetate is an α -chloro ester. Its synthetic utility stems from the highly activated nature of the benzylic α -carbon.
The Causality of Reactivity: The carbon-chlorine (C-Cl) bond is inherently polarized, but in this specific scaffold, it is flanked by two electron-withdrawing groups: the ester carbonyl and the 3-fluorophenyl ring. This dual-activation significantly lowers the activation energy required for nucleophilic attack. Consequently, the molecule undergoes rapid bimolecular nucleophilic substitution ( SN2 ) with a variety of nucleophiles (amines, thiols, azides) under mild conditions[3].
Compared to its bromo-analog, the chloro-ester offers superior atom economy (lower molecular weight) and enhanced stability against spontaneous hydrolysis during storage, making it a highly cost-effective electrophile for late-stage functionalization.
Alternative Synthetic Routes: A Comparative Analysis
When designing a synthetic route to an α -functionalized 3-fluorophenylacetic acid derivative (e.g., a non-proteogenic amino acid), chemists typically evaluate three primary pathways.
Route A: Direct Procurement (The Benchmark)
Utilizing commercially available Methyl 2-chloro-2-(3-fluorophenyl)acetate directly. This route bypasses hazardous halogenation steps, allowing immediate entry into cross-coupling or substitution workflows.
Route B: Synthesis from the Hydroxy Ester (Mandelic Acid Derivative)
Starting from Methyl 2-hydroxy-2-(3-fluorophenyl)acetate.
-
Mechanism: Requires activation of the hydroxyl group using thionyl chloride ( SOCl2 ) or a sulfonyl chloride (e.g., TsCl)[4].
-
Drawbacks: The use of SOCl2 generates corrosive HCl and SO2 gases, requiring specialized scrubbing infrastructure. Furthermore, side reactions such as elimination to form the corresponding cinnamate derivative can reduce overall yield.
Route C: Synthesis from the Acetic Acid Derivative
Starting from 2-(3-fluorophenyl)acetic acid.
-
Mechanism: Involves a Hell-Volhard-Zelinsky (HVZ) type α -halogenation using harsh reagents like PCl3 and Cl2 , followed by quenching with methanol to form the ester.
-
Drawbacks: This is a low-yielding, two-step process that generates stoichiometric phosphorus waste. The environmental impact (E-factor) is significantly higher, driving up waste disposal costs during scale-up.
Diagram 1: Synthetic workflow comparing precursor routes to the target API intermediate.
Cost-Effectiveness & Yield Analysis
To objectively quantify the cost-effectiveness of these routes, we must look beyond the raw material catalog price and evaluate the holistic process metrics. The table below summarizes the operational efficiency of reaching an α -azido intermediate (a common precursor to amine-based APIs).
| Metric | Route A (Direct Chloro Ester) | Route B (Hydroxy Ester) | Route C (Acetic Acid) |
| Step Count to Target | 1 Step | 2 Steps | 3 Steps |
| Atom Economy | ~95% (Direct SN2 ) | ~60% (Loss of SO2 , HCl ) | ~45% (Loss of P-waste) |
| Relative Reagent Cost | Moderate | Low (but high utility costs) | Low (but high waste costs) |
| Overall Yield | 85 - 92% | 65 - 75% | 40 - 55% |
| Estimated E-factor | < 5 | 15 - 20 | > 35 |
Experimental Protocol: Self-Validating Biphasic Azidation
To demonstrate the practical utility of Methyl 2-chloro-2-(3-fluorophenyl)acetate, the following protocol details its conversion to Methyl 2-azido-2-(3-fluorophenyl)acetate. This is a critical transformation for synthesizing non-proteogenic amino acids[3][6].
The Logic of the Protocol: We utilize a liquid/liquid phase-transfer catalysis (PTC) system. Why? The α -chloro ester is susceptible to hydrolysis if exposed to strong aqueous bases. By using a biphasic system (Water/Chloroform) with Tetrabutylammonium hydrogensulfate (TBAHS), the azide ion is shuttled into the organic phase where the SN2 reaction occurs rapidly, shielding the ester moiety from aqueous hydrolysis[3].
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask shielded from direct light (azides can be light-sensitive), dissolve Methyl 2-chloro-2-(3-fluorophenyl)acetate (1.0 mmol, ~202.6 mg) in 2.0 mL of Chloroform ( CHCl3 ).
-
Phase Transfer Setup: In a separate vial, dissolve Sodium Azide ( NaN3 , 2.0 mmol, 130 mg) and TBAHS (0.15 mmol, 50 mg) in 2.0 mL of deionized water.
-
Reaction Execution: Add the aqueous solution to the organic solution. Stir the biphasic mixture vigorously (≥ 800 rpm) at room temperature ( 20−25∘C ).
-
Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The starting material is UV-active. The reaction is typically complete within 12-24 hours. Validation checkpoint: IR spectroscopy of a crude aliquot will show a strong, distinct asymmetric stretching band at ∼2100cm−1 , confirming azide incorporation.
-
Workup: Halt stirring and separate the phases. Extract the aqueous layer with CHCl3 ( 2×5mL ). Wash the combined organic layers with water ( 3×10mL ) to remove residual salts and PTC.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the α -azido ester as a clear to pale-yellow oil.
Diagram 2: Mechanistic pathway of the biphasic nucleophilic substitution (Azidation).
Summary
For drug development professionals, the selection of starting materials is a balance of raw cost, safety, and process efficiency. Methyl 2-chloro-2-(3-fluorophenyl)acetate proves to be highly cost-effective by circumventing the hazardous, low-yielding halogenation steps required by its precursors. Its optimized reactivity profile ensures high-fidelity substitutions, making it an indispensable tool for the synthesis of complex fluorinated APIs.
References
-
MDPI. Synthesis of α -Chloroarylacetic Acid via Electrochemical Carboxylation of α,α -Dichloroarylmethane Derivatives. (September 2023). Retrieved from:[Link]
-
NIH / PMC. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from:[Link]
-
ResearchGate. Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity. Retrieved from: [Link]
Sources
- 1. Methyl chloro acetate marker | Sigma-Aldrich [sigmaaldrich.com]
- 2. methyl 2-chloro-2-(3-fluorophenyl)acetate | 1249616-03-2 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS:1249616-03-2, Methyl 2-chloro-2-(3-fluorophenyl)acetate-毕得医药 [bidepharm.com]
- 6. researchgate.net [researchgate.net]
Benchmarking Methyl 2-chloro-2-(3-fluorophenyl)acetate: A Comparative Guide for Advanced Synthesis
Executive Summary
In the development of active pharmaceutical ingredients (APIs)—particularly arylacetic acid derivatives, modified α-amino acids, and thienopyridine-class antiplatelet analogs—the choice of electrophilic building blocks dictates the efficiency, yield, and purity of the entire synthetic route. Methyl 2-chloro-2-(3-fluorophenyl)acetate (CAS: 1249616-03-2) has emerged as a highly versatile intermediate.
To objectively evaluate its performance, this guide benchmarks the α-chloro ester against its two most common synthetic alternatives:
-
Methyl 2-bromo-2-(3-fluorophenyl)acetate : The highly reactive α-bromo analog.
-
Methyl 2-hydroxy-2-(3-fluorophenyl)acetate : The stable, non-halogenated precursor.
The Chemical Dilemma: Reactivity vs. Selectivity
As a Senior Application Scientist, I frequently observe process chemistry failures stemming from a misunderstanding of leaving-group kinetics. Choosing between the chloro, bromo, and hydroxy analogs is an exercise in balancing reactivity with chemoselectivity.
The "Goldilocks" Zone of Electrophilicity
In nucleophilic substitution ( SN2 ) reactions, such as the N-alkylation of secondary amines, the identity of the halogen dictates the reaction pathway. While α-bromo esters exhibit exceptionally fast initial reaction kinetics due to the weaker C–Br bond, this hyper-reactivity is a double-edged sword. It frequently leads to a "runaway train" of over-alkylation, generating unwanted quaternary ammonium salts, or promoting base-induced elimination (dehydrohalogenation)[1].
Conversely, Methyl 2-chloro-2-(3-fluorophenyl)acetate occupies a kinetic "Goldilocks" zone. The C–Cl bond is sufficiently polarized to undergo SN2 substitution under controlled heating, but robust enough to suppress spontaneous degradation and over-alkylation, yielding a vastly superior impurity profile.
Cross-Coupling Superiority
In modern transition-metal catalysis, α-chloro esters have proven to be superior coupling partners. Research demonstrates that in Palladium-catalyzed α-arylation, α-bromo esters frequently suffer from low functional group tolerance and undergo rapid, undesired homocoupling[2]. By utilizing preformed Pd catalysts, α-chloro esters can be selectively cross-coupled with (hetero)aryl trifluoroborates, bypassing the protodehalogenation pitfalls associated with bromides[2].
Step Economy vs. The Hydroxy Analog
While the α-hydroxy analog is shelf-stable, it is entirely unreactive toward direct nucleophilic substitution. It requires an additional activation step (e.g., conversion to a mesylate or tosylate). This decreases atom economy, increases solvent waste, and introduces an extra purification cycle. The α-chloro ester provides a direct, one-step electrophilic handle.
Quantitative Benchmarking Data
The following table summarizes the operational parameters of the three building blocks under standard laboratory conditions.
| Performance Metric | Methyl 2-chloro-2-(3-fluorophenyl)acetate | Methyl 2-bromo-2-(3-fluorophenyl)acetate | Methyl 2-hydroxy-2-(3-fluorophenyl)acetate |
| Electrophilicity ( SN2 ) | Moderate (Highly controlled) | High (Prone to over-alkylation) | Negligible (Requires activation) |
| Chemoselectivity | Excellent | Poor | N/A |
| Step Economy | 1 Step to target | 1 Step (Requires intense purification) | 2 Steps (Activation + Substitution) |
| Cross-Coupling Yield | >85% (Low homocoupling) | <50% (High homocoupling) | N/A |
| Shelf Stability | High (Stable at RT if kept dry) | Moderate (Light and moisture sensitive) | Very High |
Logical Workflow Visualization
Reaction pathway comparison demonstrating the efficiency of the α-chloro ester building block.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and analytical checkpoints.
Protocol 1: Chemoselective N-Alkylation via In Situ Halide Exchange
Objective : Synthesize a tertiary α-amino ester intermediate without triggering quaternary ammonium salt formation.
Causality & Mechanism : Direct alkylation of amines often fails because the product amine is more nucleophilic than the starting material[1]. By using the moderately reactive α-chloro ester, we throttle the reaction rate. To overcome the activation energy barrier without using excessive heat (which degrades the ester), a catalytic amount of Potassium Iodide (KI) is introduced. This triggers an in situ Finkelstein reaction, transiently forming the highly reactive α-iodo species that is immediately consumed by the amine.
Step-by-Step Methodology :
-
Preparation : In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 1.0 equivalent of the secondary amine in anhydrous Acetonitrile (0.2 M). Causality: Acetonitrile is a polar aprotic solvent that accelerates SN2 displacement without participating in hydrogen bonding that would dampen the amine's nucleophilicity.
-
Base Addition : Add 2.0 equivalents of finely powdered anhydrous K2CO3 . Causality: A heterogeneous weak base scavenges the HCl byproduct without causing saponification (hydrolysis) of the methyl ester, which would inevitably occur if aqueous NaOH were used.
-
Catalysis : Add 0.1 equivalents of Potassium Iodide (KI).
-
Electrophile Addition : Dropwise, add 1.05 equivalents of Methyl 2-chloro-2-(3-fluorophenyl)acetate .
-
Thermal Control : Stir the suspension at 60°C for 8–12 hours.
-
Self-Validating Checkpoint : Analyze an aliquot via GC-MS. The protocol is validated when the starting amine peak is consumed, and the chromatogram shows <2% of quaternary ammonium salt formation—a purity profile practically unattainable with the α-bromo analog.
Protocol 2: Palladium-Catalyzed α-Arylation
Objective : C–C bond formation to generate complex diarylacetates.
Causality & Mechanism : Traditional cross-coupling with α-bromo esters frequently results in high levels of undesired homocoupled biaryl products due to the instability of the oxidative addition intermediate[2]. The α-chloro ester provides a much more stable oxidative addition complex. Because the C–Cl bond is stronger, we utilize XPhos-Pd-G2, a preformed catalyst that rapidly undergoes reductive elimination to form a highly reactive, monoligated Pd(0) species capable of inserting into the C–Cl bond[2].
Step-by-Step Methodology :
-
Reagent Assembly : Combine Methyl 2-chloro-2-(3-fluorophenyl)acetate (0.50 mmol), a (hetero)aryl trifluoroborate (0.525 mmol), and Cs2CO3 (1.50 mmol) in a Schlenk tube.
-
Catalyst Loading : Add 2 mol% XPhos-Pd-G2 (0.010 mmol). Causality: The G2 precatalyst ensures a strict 1:1 ratio of Pd to the bulky XPhos ligand, preventing the formation of unreactive bis-ligated Pd complexes.
-
Solvent System : Inject a degassed mixture of THF/ H2O (4:1 v/v, 2.0 mL). Causality: Water is essential to dissolve the trifluoroborate salt and facilitate transmetalation, while THF solubilizes the organic electrophile.
-
Reaction : Seal and heat at 100°C for 18 hours.
-
Self-Validating Checkpoint : Perform an aqueous workup and analyze the crude mixture via 1H NMR. The presence of a sharp singlet integrating to 3H near 3.7 ppm confirms the methyl ester remains intact, validating the choice of Cs2CO3 over stronger bases. The absence of homocoupled biaryl side products validates the choice of the chloro-ester over the bromo-ester.
References
-
Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides . National Institutes of Health (PMC). Available at:[Link]
-
Alkylation of Amines (Sucks!) . Master Organic Chemistry. Available at:[Link]
-
Acylation of Aryl Halides and α-Bromo Acetates with Aldehydes Enabled by Nickel/TBADT Cocatalysis . Organic Letters. Available at:[Link]
Sources
Comprehensive Guide to Alpha-Haloacetate Alkylation: Precursor Reactivity and Byproduct Profiling
Alpha-haloacetates (such as ethyl chloroacetate, ethyl bromoacetate, and ethyl iodoacetate) are indispensable alkylating agents in both pharmaceutical synthesis and proteomic derivatization. However, their utility is frequently compromised by off-target reactivity, leading to complex byproduct profiles that reduce yield and confound analytical results.
As a Senior Application Scientist, I have structured this guide to objectively compare these precursors, analyze the mechanistic causality behind their side reactions, and provide self-validating experimental protocols to ensure high-fidelity alkylation.
Mechanistic Causality: The Halogen's Role in SN2 Reactivity
The reactivity of alpha-haloacetates is governed by classic bimolecular nucleophilic substitution ( SN2 ) kinetics. The nature of the halogen leaving group dictates not only the reaction velocity but also the topological distribution of byproducts.
According to the Hard-Soft Acid-Base (HSAB) theory, the polarizability of the halogen directly influences the "softness" of the alpha-carbon electrophile. The reactivity trend follows I > Br >> Cl [1][1].
-
Iodoacetates feature a highly polarizable, "soft" iodine atom. This creates a very soft electrophilic center that reacts violently with soft nucleophiles (like thiols) but is prone to over-alkylation.
-
Chloroacetates feature a "harder," more electronegative chlorine atom, resulting in a higher activation energy barrier. While slower, they offer superior selectivity and are less prone to competing elimination ( E2 ) reactions [2][2].
Byproduct Topography: Analyzing Side Reactions
Understanding the failure modes of alkylation is critical for protocol optimization. The three primary byproduct pathways are over-alkylation, hydrolysis, and transesterification.
Over-Alkylation and HSAB Theory
In proteomics and peptide synthesis, iodo-reagents are notorious for causing off-target alkylation. Because the iodoacetate alpha-carbon is a soft electrophile, it readily attacks the soft thioether sulfur of Methionine , forming a sulfonium ion byproduct. This results in an unintended +57 Da or +58 Da mass shift that confounds LC-MS/MS identification [3][4]. Furthermore, primary amines (such as the N-terminus of proteins) can undergo rapid dialkylation if the reagent stoichiometry and reaction time are not strictly controlled [5][5].
Hydrolysis and Saponification
When alkylations are performed in the presence of strong aqueous bases (e.g., NaOH) or in hygroscopic solvents, the hydroxide ion acts as a hard nucleophile. This leads to two distinct byproducts:
-
Glycolic Acid Derivatives: Nucleophilic attack at the alpha-carbon displaces the halide.
-
Carboxylic Acids: Saponification of the ethyl ester group.
Reaction pathways of alpha-haloacetates showing target alkylation versus common byproduct formation.
Objective Comparison Guide: Cl vs. Br vs. I
To facilitate rational reagent selection, the following table synthesizes the quantitative and qualitative performance metrics of the three primary ethyl alpha-haloacetates.
| Precursor | Relative Reactivity ( krel ) | Leaving Group Quality | Major Byproduct Risks | Optimal Use Case |
| Ethyl Chloroacetate | Low ( ∼1 ) | Poor (Hard) | Unreacted starting material, self-condensation | Large-scale synthesis requiring high selectivity; Finkelstein-assisted reactions. |
| Ethyl Bromoacetate | High ( ∼50−100 ) | Good (Intermediate) | Mild over-alkylation, hydrolysis in protic media | General pharmaceutical synthesis, heterocycle construction (e.g., benzofurans). |
| Ethyl Iodoacetate | Very High ( >1000 ) | Excellent (Soft) | Severe over-alkylation (e.g., Methionine), light degradation | Rapid proteomics labeling, sterically hindered nucleophiles. |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies incorporate specific checkpoints to ensure causality between the experimental action and the chemical outcome.
Protocol A: Selective O-Alkylation for Benzofuran Scaffolds
This protocol utilizes Ethyl Bromoacetate to construct pharmaceutical intermediates while actively suppressing ester hydrolysis and self-condensation [6][6].
Causality Check: We use anhydrous DMF to leave the phenoxide nucleophile unsolvated and highly reactive. K2CO3 is selected as a mild, non-nucleophilic base to prevent the saponification that would occur with NaOH .
-
Preparation: Dissolve 1.0 equivalent of the phenolic precursor (e.g., 4-benzyloxy-2-hydroxybenzaldehyde) in anhydrous DMF ( 0.2M concentration) under an inert N2 atmosphere.
-
Base Activation: Add 2.5 equivalents of finely powdered, anhydrous K2CO3 . Stir for 15 minutes at room temperature to generate the phenoxide ion. Validation: A distinct color change (often deepening yellow/orange) confirms deprotonation.
-
Electrophile Addition: Add 1.2 equivalents of Ethyl Bromoacetate dropwise over 10 minutes.
-
Thermal Control: Elevate the temperature to 80 °C. Validation: Monitor by TLC (Hexanes:EtOAc 3:1) every 2 hours. The disappearance of the starting material spot confirms SN2 progression without pushing the temperature high enough to trigger degradation.
-
Quenching: Once complete (typically 4-6 hours), cool to room temperature and pour into 5 volumes of ice water. The sudden shift in polarity forces the hydrophobic alkylated product to precipitate, leaving polar byproducts (like unreacted haloacetate and salts) in the aqueous phase.
-
Isolation: Filter, wash with cold water, and dry under a vacuum.
Protocol B: Controlled Cysteine Alkylation in Proteomics
To prevent the Methionine alkylation artifacts associated with iodine-containing reagents, this protocol utilizes a controlled haloacetamide/acetate approach.
Causality Check: By replacing iodoacetic acid with chloroacetamide or a highly controlled bromo-cocktail, we shift the electrophile hardness, making it unreactive toward the soft thioether of Methionine while maintaining reactivity toward the highly nucleophilic primary thiolate of Cysteine.
-
Reduction: Reduce protein disulfide bonds using 10 mM DTT in 50 mM ammonium bicarbonate buffer (pH 8.0) for 30 minutes at 37 °C.
-
Alkylation: Add Chloroacetamide to a final concentration of 40 mM.
-
Incubation: Incubate in the dark at room temperature for exactly 45 minutes. Validation: Strict adherence to this time limit ensures complete Cysteine capping while kinetically starving any potential N-terminal amine dialkylation.
-
Quenching: Add an excess of DTT (or another thiol scavenger) to immediately consume unreacted chloroacetamide, freezing the byproduct profile.
Step-by-step workflow for controlled alpha-haloacetate alkylation to minimize byproduct formation.
Conclusion
The selection of an alpha-haloacetate precursor is not merely a matter of reaction speed; it is a strategic decision that dictates the purity profile of the final product. Ethyl bromoacetate remains the most versatile choice for pharmaceutical synthesis due to its balance of high SN2 reactivity and manageable byproduct profile. Conversely, while ethyl iodoacetate offers unmatched kinetics, its propensity for soft-soft off-target reactions (such as Methionine alkylation) requires stringent stoichiometric and thermal controls. By aligning the electrophile's properties with the target nucleophile and employing self-validating workflows, researchers can systematically eliminate byproduct pathways.
References
- Source: PubMed (nih.gov)
- Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents Source: ResearchGate URL
- 6-Hydroxybenzofuran-2-carboxylic Acid Source: Benchchem URL
- Source: PubMed Central (nih.gov)
- Alkylation of Enolate Ions Source: Chemistry LibreTexts URL
Sources
- 1. Mixture toxicity of S(N)2-reactive soft electrophiles: 2-evaluation of mixtures containing ethyl α-halogenated acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Hydroxybenzofuran-2-carboxylic Acid|CAS 334022-87-6 [benchchem.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Methyl 2-chloro-2-(3-fluorophenyl)acetate
Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of Methyl 2-chloro-2-(3-fluorophenyl)acetate in a professional laboratory environment.
Operational Overview & Mechanistic Hazard Profile
Methyl 2-chloro-2-(3-fluorophenyl)acetate (CAS: 1249616-03-2) is a halogenated organic compound frequently utilized as a synthetic intermediate in drug development and medicinal chemistry [1]. Because it contains both an α -chloro ester moiety and a fluorinated aromatic ring, its disposal requires strict adherence to environmental health and safety (EHS) protocols.
The Causality of the Hazard: The α -chloro group is highly susceptible to nucleophilic attack, while the ester linkage is prone to hydrolysis under both acidic and basic conditions. If improperly mixed with incompatible waste streams (such as aqueous bases or strong nucleophiles like amines), it can undergo exothermic reactions, potentially leading to container pressurization or the release of toxic hydrogen chloride (HCl) gas. Furthermore, as a halogenated compound, improper incineration (e.g., at insufficient temperatures) can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans. Therefore, institutional segregation and high-temperature incineration by a licensed contractor are mandatory [2].
Quantitative Data & Compatibility Matrices
To ensure a self-validating safety system, operators must verify container compatibility and waste segregation requirements before initiating disposal.
Table 1: Chemical & Hazard Profile Summary
| Parameter | Specification / Data | Operational Implication |
| CAS Number | 1249616-03-2 | Required for all EHS waste manifests. |
| Molecular Weight | 202.61 g/mol | Used for calculating spill-absorbent capacity. |
| Waste Classification | Halogenated Organic Waste | Must be strictly segregated from non-halogenated solvents. |
| Primary Hazards | Irritant, potential lachrymator, aquatic toxicity | Requires handling strictly within a certified fume hood. |
Table 2: Waste Stream Compatibility Matrix
| Waste Stream / Material | Compatibility | Rationale / Causality |
| Non-Halogenated Solvents | Incompatible | Mixing increases disposal costs and complicates incineration protocols. |
| Aqueous Strong Bases (e.g., NaOH) | Incompatible | Triggers exothermic hydrolysis; risk of container rupture. |
| Oxidizing Agents | Incompatible | Risk of violent reaction and generation of toxic halogenated gases. |
| HDPE (High-Density Polyethylene) | Compatible | Inert to most halogenated esters; ideal for temporary waste storage. |
| Borosilicate Glass | Compatible | Chemically inert; suitable for primary waste containment. |
Step-by-Step Disposal Methodology
The following protocol strictly prohibits improvised chemical neutralization (treatment) at the bench, which is a violation of the Resource Conservation and Recovery Act (RCRA) and equivalent international environmental regulations. All waste must be collected for professional high-temperature incineration.
Phase 1: Preparation and PPE Verification
-
Don Appropriate PPE: Ensure the operator is wearing a chemically resistant lab coat, safety goggles (ANSI Z87.1 compliant), and double-layered gloves. Nitrile gloves provide basic splash protection, but for handling larger waste volumes, butyl rubber or laminate gloves (e.g., Silver Shield) are recommended due to the penetrative nature of halogenated esters.
-
Ventilation: All waste transfer operations must be conducted inside a certified, properly functioning chemical fume hood.
Phase 2: Segregation and Containment
-
Select the Receptacle: Obtain a clean, dry, and EHS-approved waste container. High-Density Polyethylene (HDPE) or plastic-coated borosilicate glass containers are required.
-
Verify Emptiness: Ensure the container does not contain residual incompatible chemicals (refer to Table 2).
-
Transfer: Using a dedicated funnel, carefully decant the Methyl 2-chloro-2-(3-fluorophenyl)acetate waste into the container. Do not fill the container beyond 80% capacity to allow for vapor expansion.
-
Seal: Immediately cap the container tightly using a PTFE-lined cap.
Phase 3: Labeling and Storage
-
GHS Labeling: Affix a hazardous waste label to the container. The label must explicitly state:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
"Contains: Methyl 2-chloro-2-(3-fluorophenyl)acetate (CAS: 1249616-03-2)"
-
Date of initial waste accumulation.
-
-
Secondary Containment: Place the sealed waste container inside a chemically resistant secondary containment tray.
-
Storage: Store the tray in a designated, ventilated flammables/corrosives cabinet away from light, heat sources, and incompatible materials until EHS pickup.
Phase 4: Institutional Hand-off
-
EHS Notification: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Chain of Custody: EHS will transfer the material to a licensed hazardous waste contractor for final destruction via EPA-compliant high-temperature incineration equipped with flue-gas scrubbers to neutralize halogenated emissions.
Operational Workflow Visualization
The following diagram maps the logical flow of the disposal process, ensuring all safety checkpoints are met before the chemical leaves the laboratory environment.
Figure 1: Standardized laboratory workflow for the segregation and disposal of halogenated organic waste.
Spill Response Decontamination Protocol
In the event of an accidental spill outside of the primary containment:
-
Evacuate & Isolate: Immediately clear personnel from the immediate area and ensure fume hood sashes are lowered (if inside) or room ventilation is maximized.
-
Neutralization/Absorption: Do not attempt to chemically neutralize the spill. Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial diatomaceous earth spill pads).
-
Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty EHS-approved waste bag or solid waste container.
-
Surface Decontamination: Wash the spill surface with a mild detergent and water solution only after all bulk chemical has been mechanically removed. Collect all wash water as hazardous waste.
References
Personal protective equipment for handling Methyl 2-chloro-2-(3-fluorophenyl)acetate
Comprehensive Safety & Handling Guide: Methyl 2-chloro-2-(3-fluorophenyl)acetate
As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive electrophiles. Methyl 2-chloro-2-(3-fluorophenyl)acetate (CAS: 1249616-03-2) is a prime example of a compound that demands rigorous operational discipline. It is not merely a toxic chemical; it is a mechanistically aggressive alkylating agent.
To handle this compound safely, we must first understand its reactivity. The molecule is an α -chloro ester. The benzylic α -carbon is flanked by an electron-withdrawing ester group and a 3-fluorophenyl ring. This structural motif severely depletes electron density at the α -carbon, making it highly susceptible to nucleophilic attack ( SN2 and SN1 pathways)[1]. When exposed to biological tissues, it rapidly alkylates nucleophilic residues (such as cysteine) on TRPA1 ion channels in sensory neurons, triggering an intense lachrymatory (tear-inducing) response and severe respiratory distress[2].
The protocols below are designed as self-validating systems, ensuring that every safety measure is mechanistically sound and operationally verified before you proceed.
Risk Assessment & Hazard Causality
Understanding the "why" behind a hazard dictates the "how" of our safety protocols.
Table 1: Hazard Profiling & Mechanistic Causality
| Hazard Class | GHS Indication | Mechanistic Causality | Mitigation Strategy |
| Lachrymator | H319, H335 | Rapid alkylation of TRPA1 receptors on sensory nerves causes immediate tearing and airway spasms[2]. | Mandatory handling in a certified fume hood; closed-system transfers. |
| Skin Corrosive | H315 | Electrophilic attack on epidermal proteins leads to irreversible tissue damage and systemic toxicity. | Multi-layer chemical resistance protocol (Butyl/Laminate gloves)[3]. |
| Combustible Liquid | H227 | High vapor pressure organic ester capable of forming explosive mixtures with air[4]. | Eliminate ignition sources; execute all handling under inert gas (N₂/Ar)[4]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for α -halo esters. The ester moiety acts as a solvent that rapidly permeates standard nitrile polymers, carrying the alkylating agent directly to the skin[3].
Table 2: PPE Permeation & Selection Matrix
| PPE Category | Recommended Material | Permeation Causality & Justification |
| Primary Gloves | Butyl Rubber or Laminate (Silver Shield) | Esters rapidly degrade nitrile. Butyl rubber provides superior resistance to ester solvation and halogen permeation[3]. |
| Secondary Gloves | Nitrile (Inner layer) | Provides dexterity and a baseline barrier. Validation: If the outer butyl glove is breached, the inner glove provides critical seconds to safely remove PPE. |
| Eye Protection | Splash Goggles + Face Shield | Lachrymators cause irreversible corneal damage upon direct contact. Safety glasses are strictly prohibited. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Protects against splash hazards and potential ignition of the combustible ester[4]. |
Operational Workflow & Handling Protocol
To prevent exposure, the compound must be handled using strict Schlenk line or gas-tight syringe techniques.
Protocol 1: Reagent Transfer & Reaction Setup
-
Environmental Control: Ensure the chemical fume hood face velocity is ≥ 100 feet per minute (fpm)[5].
-
Validation Check: Tape a small piece of tissue to the bottom of the sash; a steady inward pull confirms positive directional airflow.
-
-
Atmospheric Control: Purge the reaction vessel with inert gas (Nitrogen or Argon)[4].
-
Validation Check: Observe the mineral oil bubbler for a steady flow of gas, confirming positive pressure and a sealed system before introducing the reagent.
-
-
Syringe Transfer: Using a gas-tight glass syringe equipped with a stainless steel needle, puncture the septum of the reagent bottle. Do not open the bottle directly to the ambient air.
-
Equilibration: Draw the required volume of Methyl 2-chloro-2-(3-fluorophenyl)acetate slowly to prevent cavitation. Transfer directly into the sealed reaction flask.
-
Needle Decontamination: Immediately rinse the syringe and needle with a quenching solution (e.g., 10% aqueous ethanolamine) to neutralize residual reagent before removing the syringe from the hood[6].
Workflow for the safe handling and reaction setup of lachrymatory alkylating agents.
Emergency Response & Spill Mitigation
If a spill occurs inside the fume hood, immediate chemical deactivation is required to prevent the lachrymatory vapors from overwhelming the laboratory's ventilation system.
Protocol 2: Spill Mitigation & In-Situ Quenching
-
Containment: Do not use water, as it will spread the hydrophobic ester. Surround and cover the spill with an inert, porous absorbent such as vermiculite or dry sand[7].
-
Chemical Quenching: Apply a mild nucleophilic neutralizing solution (e.g., dilute aqueous ammonia or a primary amine solution) over the absorbent.
-
Causality: The amine acts as a nucleophile, displacing the α -chloride via an SN2 mechanism, converting the volatile lachrymator into a non-volatile, non-irritating amino acid derivative.
-
Validation Check: Monitor the spill zone. The cessation of localized exothermicity or vapor emission indicates the completion of the nucleophilic displacement.
-
-
Collection: Sweep the neutralized mixture using non-sparking tools into a highly visible, sealable hazardous waste container[4].
Disposal & Waste Management Plan
Never dispose of active α -halo esters directly into standard organic waste streams, as they can react with other waste components and pressurize the container.
Protocol 3: Waste Deactivation
-
Quenching: Add the residual Methyl 2-chloro-2-(3-fluorophenyl)acetate dropwise to a stirred solution of saturated sodium bicarbonate or dilute ethanolamine in a fume hood.
-
Phase Separation: Allow the mixture to stir for 2 hours to ensure complete hydrolysis/substitution.
-
Segregation: Once deactivated, transfer the aqueous and organic layers to their respective, properly labeled halogenated waste containers[5].
Mechanistic workflow for the chemical quenching of alpha-chloro esters prior to disposal.
References[7] Title: Material Safety Data Sheet - Spectrum Chemical, Source: spectrumchemical.com, URL: https://www.spectrumchemical.com/[2] Title: Methyl 2-bromo-2-(4-chlorophenyl)acetate, Source: benchchem.com, URL: 5]">https://www.benchchem.com[5] Title: Prudent Practices in the Laboratory - NCBI Bookshelf, Source: nih.gov, URL: https://www.ncbi.nlm.nih.gov/books/NBK55878/[3] Title: SAFETY DATA SHEET - Fisher Scientific, Source: fishersci.de, URL: https://www.fishersci.com/us/en/catalog/search/sds.html[6] Title: Chemical Hygiene Plan - Montana Tech, Source: mtech.edu, URL: https://www.mtech.edu/[4] Title: SAFETY DATA SHEET - Thermo Fisher Scientific, Source: thermofisher.com, URL: https://www.thermofisher.com/us/en/home/technical-resources/safety-data-sheets.html[1] Title: Ethyl alpha-bromophenylacetate, Source: benchchem.com, URL: https://www.benchchem.com
Sources
- 1. Ethyl alpha-bromophenylacetate | 2882-19-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.de [fishersci.de]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mtech.edu [mtech.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
